(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441541 | |
| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216854-24-9 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate synthesis pathway
An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for this compound, a chiral building block of significant interest in pharmaceutical research and development. The synthesis commences with the readily available and enantiomerically pure starting material, L-glutamic acid, and proceeds through a five-step sequence involving esterification, amine protection, reduction, tosylation, and a final cyclization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol |
| Appearance | Off-white solid |
| Melting Point | 78–80°C[1] |
| CAS Number | 216854-24-9 |
Synthesis Pathway Overview
The synthesis of this compound from L-glutamic acid is a linear five-step process. The key transformations include the protection of the functional groups of the starting amino acid, reduction of the ester functionalities to primary alcohols, activation of the hydroxyl groups via tosylation, and a final intramolecular cyclization with benzylamine to form the desired piperidine ring.
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis pathway.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | (S)-Dimethyl 2-aminopentanedioate | L-Glutamic Acid | SOCl₂, MeOH | Quantitative |
| 2 | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Et₃N, DMAP | 92% |
| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | NaBH₄, MeOH | 76%[1] |
| 4 | (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | p-Toluenesulfonyl chloride, Et₃N, DMAP | Quantitative (crude)[1] |
| 5 | This compound | (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate | Benzylamine | 68%[1] |
Experimental Protocols
Step 1: Esterification of L-Glutamic Acid
Synthesis of (S)-Dimethyl 2-aminopentanedioate
To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, thionyl chloride (5.6 mL) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the solvent is evaporated under reduced pressure to yield the corresponding dimethyl ester hydrochloride salt in quantitative yield, which is used in the next step without further purification.
Step 2: N-Boc Protection
Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
To a stirred solution of the dimethyl ester from Step 1 in dichloromethane (CH₂Cl₂) at 0°C, triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is then stirred at room temperature for 6 hours. After completion, the reaction is quenched with distilled water and extracted with CH₂Cl₂. The combined organic layers are washed with 10% aqueous sodium bicarbonate solution followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the N-Boc protected diester.
Step 3: Reduction to Diol
Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate
The N-Boc protected diester from Step 2 is dissolved in methanol at room temperature. Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is monitored by TLC. This reduction of the diester with sodium borohydride in methanol at room temperature yields (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate as the major product with a 76% yield.[1]
Step 4: Di-tosylation of the Diol
Synthesis of (S)-tert-Butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate
To a solution of the diol from Step 3 in CH₂Cl₂, triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0°C. The reaction mixture is then warmed to room temperature and stirred for 1 hour. After complete conversion of the starting material as confirmed by TLC, the reaction is quenched with 20% aqueous sodium bicarbonate. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude di-tosylate in quantitative yield, which is used directly in the next step.[1]
Step 5: Cyclization with Benzylamine
Synthesis of this compound
To a solution of the crude di-tosylate (0.53 g, 1.0 mmol) from Step 4, benzylamine (1.6 mL, 15 mmol) is added, and the mixture is stirred. After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel (eluent: Ethyl acetate/Hexane, 2:8) to afford this compound as an off-white solid (197 mg, 68% yield).[1]
Characterization Data for Final Product
-
Melting Point: 78–80°C[1]
-
¹H NMR (500 MHz, CDCl₃): δ 7.35 – 7.20 (m, 5H), 5.15 (br s, 1H), 3.48 (s, 2H), 2.65 – 2.20 (m, 4H), 1.80 – 1.50 (m, 4H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1.
-
HRMS (ESI): m/z calculated for C₁₇H₂₇N₂O₂ [M+H]⁺ 291.2073, found 291.2068.[1]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of enantiomerically pure this compound from L-glutamic acid. The procedures outlined are scalable and utilize commercially available reagents, making this a practical approach for laboratory and potential industrial applications. The provided quantitative data and detailed protocols should enable researchers to successfully synthesize this valuable chiral intermediate for their drug discovery and development programs.
References
An In-depth Technical Guide on the Chemical Properties of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its applications as a key intermediate in the development of therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and information from analogous structures to provide a reliable profile for research and development purposes.
Chemical Identity and Physical Properties
This compound is a carbamate-protected derivative of (S)-1-benzyl-3-aminopiperidine. The tert-butyloxycarbonyl (Boc) protecting group allows for regioselective reactions at other positions of the molecule, making it a versatile intermediate in multi-step syntheses.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate[1] |
| CAS Number | 216854-24-9[1] |
| Molecular Formula | C₁₇H₂₆N₂O₂[2] |
| InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1[1] |
| InChIKey | IJLXSEZUQISPRL-HNNXBMFYSA-N[1] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 290.4 g/mol | PubChem[2] |
| XLogP3 | 3.0 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |
| Physical State | Solid powder | Sun-shinechem[3] |
| Solubility | Soluble in DMSO | Sun-shinechem[3] |
| Storage Temperature | -20 °C (for long-term) | Sun-shinechem[3] |
Note: The properties listed in Table 2 are computed values and should be used as estimates. Experimental verification is recommended.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely synthetic route starts from (S)-tert-butyl piperidin-3-ylcarbamate, which is commercially available. The secondary amine of the piperidine ring can then be benzylated to yield the target compound.
Experimental Protocol: N-Benzylation of (S)-tert-butyl piperidin-3-ylcarbamate
-
Reaction Setup: To a solution of (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Addition of Benzylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Role in Drug Discovery and Development
While this compound itself is not typically a final active pharmaceutical ingredient (API), it serves as a crucial intermediate. The benzyl group can be readily removed via catalytic hydrogenation to yield the corresponding secondary amine, (S)-tert-butyl piperidin-3-ylcarbamate. This debenzylated intermediate is a key building block in the synthesis of more complex molecules, including antibacterial agents and kinase inhibitors.
The chirality at the C3 position of the piperidine ring is often essential for the biological activity of the final drug molecule, as it dictates the three-dimensional orientation of substituents and their interactions with biological targets.
Spectral Data (Predicted)
Although specific, experimentally-derived spectral data for this compound are not widely published, the expected NMR and mass spectrometry features can be predicted based on its structure.
¹H NMR (predicted):
-
Aromatic protons: Multiplets in the range of 7.2-7.4 ppm (5H, benzyl group).
-
Benzyl CH₂: A singlet or AB quartet around 3.5 ppm (2H).
-
Piperidine protons: A complex series of multiplets between 1.5 and 3.0 ppm.
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CH-NHBoc: A broad multiplet around 3.5-4.0 ppm.
-
NH proton: A broad singlet, position variable.
-
tert-Butyl protons: A sharp singlet at approximately 1.4 ppm (9H).
¹³C NMR (predicted):
-
Aromatic carbons: Signals between 127-140 ppm.
-
Carbonyl carbon (Boc): A signal around 155 ppm.
-
Quaternary carbon (Boc): A signal around 80 ppm.
-
Benzyl CH₂: A signal around 63 ppm.
-
Piperidine carbons: Signals in the range of 25-60 ppm.
-
tert-Butyl carbons: A signal around 28 ppm.
Mass Spectrometry (predicted):
-
[M+H]⁺: Expected at m/z 291.2.
-
Common fragments: Loss of the Boc group (m/z 191.1), loss of the benzyl group (m/z 200.2), and the benzyl fragment itself (m/z 91.1).
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chiral intermediate for the synthesis of complex molecular targets in the pharmaceutical industry. While comprehensive experimental data on its properties are scarce, its chemical behavior can be reliably inferred from its structure and the properties of analogous compounds. The synthetic accessibility and the utility of the protected piperidine scaffold ensure its continued importance in the field of drug discovery.
References
- 1. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]
- 2. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]
Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Due to the limited availability of published experimental spectra for this specific enantiomer, this document combines reported data for the racemic and related compounds with predicted spectroscopic values based on structural analogues. Detailed experimental protocols for its synthesis and characterization are also presented.
Core Spectroscopic Data
The primary spectroscopic data for this compound is summarized below. Mass spectrometry data is derived from public databases for the racemic and (R)-enantiomer, while NMR data is predicted based on the analysis of structurally similar compounds.
Mass Spectrometry
High-resolution mass spectrometry data confirms the elemental composition of the molecule.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem[1] |
| Molecular Weight | 290.4 g/mol | PubChem[1] |
| Exact Mass | 290.199428076 Da | PubChem[1] |
| InChIKey | IJLXSEZUQISPRL-OAHLLOKOSA-N | PubChem[2] |
Predicted ¹H NMR Spectroscopy
The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound in CDCl₃. These predictions are based on known values for tert-butyl carbamates and N-benzyl piperidines.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 5H | Ar-H |
| ~4.8 | br s | 1H | NH |
| ~3.7 | m | 1H | CH -NHBoc |
| 3.50 | s | 2H | Ph-CH₂ -N |
| ~2.8 | m | 1H | Piperidine H |
| ~2.6 | m | 1H | Piperidine H |
| ~2.0 - 2.2 | m | 2H | Piperidine H |
| 1.40 - 1.80 | m | 4H | Piperidine H |
| 1.45 | s | 9H | -C(CH₃ )₃ |
Predicted ¹³C NMR Spectroscopy
The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below.
| Chemical Shift (ppm) | Assignment |
| ~155.5 | C =O (Carbamate) |
| ~138.5 | Ar-C (Quaternary) |
| ~129.0 | Ar-C H |
| ~128.2 | Ar-C H |
| ~127.0 | Ar-C H |
| ~79.5 | -C (CH₃)₃ |
| ~63.0 | Ph-C H₂-N |
| ~57.0 | Piperidine C |
| ~54.0 | Piperidine C |
| ~48.0 | C H-NHBoc |
| ~31.0 | Piperidine C |
| ~28.4 | -C(C H₃)₃ |
| ~22.0 | Piperidine C |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Reductive Amination
The synthesis of this compound can be achieved via reductive amination of (S)-tert-butyl piperidin-3-ylcarbamate with benzaldehyde.
Materials:
-
(S)-tert-Butyl piperidin-3-ylcarbamate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-tert-butyl piperidin-3-ylcarbamate in dichloromethane, add benzaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectrometry is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A thin film of the sample is applied directly to the ATR crystal.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic and analytical workflow for the target compound.
Caption: Key reagents in the synthesis of the target compound.
References
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate CAS number and structure
Introduction: (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a benzyl group, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators. This document provides a detailed technical guide on its chemical properties, structure, and synthesis.
Chemical Properties and Structure
This compound is characterized by the following identifiers and properties.
| Property | Value | Source |
| CAS Number | 216854-24-9 | [1][2] |
| Molecular Formula | C17H26N2O2 | [1][3] |
| Molecular Weight | 290.40 g/mol | [2] |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCN(CC2=CC=CC=C2)C1 | [1] |
| InChI Key | IJLXSEZUQISPRL-HNNXBMFYSA-N | [1] |
The structure of this compound is based on a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The "(S)" designation indicates the stereochemistry at the 3rd position of the piperidine ring. A benzyl group is attached to the nitrogen atom of the piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group is attached to the amino group at the 3rd position. The racemic form of this compound has the CAS number 478828-62-5.[3][4] The (R)-enantiomer is identified by the CAS number 454713-13-4.[5]
Synthesis and Experimental Protocols
The synthesis of chiral 3-aminopiperidine derivatives is a critical process in pharmaceutical development. Several synthetic strategies have been developed to produce these compounds with high enantiomeric purity.
General Synthetic Approaches
Common methods for the synthesis of chiral 3-aminopiperidines include:
-
Multi-step synthesis from natural amino acids: A convenient route for the synthesis of 3-(N-Boc amino) piperidine derivatives starts from L-glutamic acid. This process involves a series of linear steps including esterification, Boc-protection, reduction of the diester, tosylation of the resulting diol, and finally cyclization to form the substituted piperidine.
-
Enzymatic Cascades: Biocatalytic methods using enzymes like transaminases or a combination of galactose oxidase (GOase) and imine reductase (IRED) have been employed for the stereoselective synthesis of protected 3-aminopiperidines.[6][7] These enzymatic approaches are advantageous as they can be performed in one-pot, streamlined cascades, which can prevent the racemization of key intermediates and lead to products with high enantiopurity.[6]
-
Chemical Synthesis from Piperidone Derivatives: Another common approach involves the asymmetric reduction of N-protected 3-piperidones.
Exemplary Synthetic Workflow
A plausible synthetic route to obtain this compound can be conceptualized starting from (S)-tert-Butyl piperidin-3-ylcarbamate (CAS: 216854-23-8).[8] The final step would involve the N-benzylation of this intermediate.
Step 1: Synthesis of (S)-tert-Butyl piperidin-3-ylcarbamate
This chiral intermediate can be synthesized through various methods, including the resolution of a racemic mixture or through an asymmetric synthesis. One approach involves the Hofmann rearrangement of a suitable precursor. Another method is the asymmetric hydrogenation of a corresponding pyridine derivative followed by protection of the amino group.
Step 2: N-Benzylation
The final step is the alkylation of the piperidine nitrogen with a benzylating agent.
-
Materials: (S)-tert-Butyl piperidin-3-ylcarbamate, benzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve (S)-tert-Butyl piperidin-3-ylcarbamate in the chosen solvent.
-
Add the base to the reaction mixture.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
-
Below is a diagram illustrating a generalized synthetic pathway for N-substituted 3-aminopiperidine derivatives.
References
- 1. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]
- 2. 216854-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 8. 216854-23-8|(S)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: Discovery and Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereodefined piperidine core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a well-documented synthetic route from L-glutamic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in its preparation and application.
Introduction
Chiral piperidine derivatives are of significant interest in the pharmaceutical industry due to their prevalence in numerous therapeutic agents. The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. This compound serves as a key intermediate, providing a versatile scaffold for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and the benzyl group on the piperidine nitrogen allow for selective deprotection and further functionalization, making it an ideal starting material for library synthesis and lead optimization in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 216854-24-9 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |
| Molecular Weight | 290.4 g/mol | [3] |
| Appearance | Off-white solid | |
| Melting Point | 78–80°C |
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic strategies. A common and well-documented approach involves the construction of the chiral piperidine ring from a readily available chiral precursor, such as an amino acid.
Synthesis from L-Glutamic Acid
A facile and efficient synthesis of this compound starting from the natural amino acid L-glutamic acid has been reported. This multi-step route involves the formation of a diol, followed by tosylation and subsequent cyclization with benzylamine.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow from L-glutamic acid.
The detailed signaling pathway for this synthesis is illustrated below:
Caption: Reaction scheme for the synthesis.
Experimental Protocols
The following experimental protocols are based on the synthesis of this compound from L-glutamic acid.
Synthesis of Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate
-
Esterification: To a stirred solution of L-glutamic acid in ethanol, thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed. After completion, the solvent is removed under reduced pressure to yield the diethyl ester.
-
Boc-Protection: The crude diester is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) are added, and the mixture is stirred at room temperature. After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Synthesis of tert-Butyl ((S)-1,5-dihydroxy-1-oxopentan-2-yl)carbamate (Diol)
To a solution of the Boc-protected diester in a mixture of tetrahydrofuran and ethanol, lithium chloride is added, followed by the portion-wise addition of sodium borohydride at 0°C. The reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the diol.
Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)
The diol is dissolved in dichloromethane, and pyridine is added. The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction mixture is stirred at room temperature. After completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield the crude ditosylate, which is used in the next step without further purification.
Synthesis of this compound
To the crude ditosylate, benzylamine is added, and the reaction mixture is stirred for 12 hours. After completion, the product is obtained as an off-white solid.
Characterization Data
The following table summarizes the characterization data for the final product.
| Data Type | Details |
| ¹H NMR (CDCl₃) | δ 7.35 – 7.20 (m, 5H), 4.90 (br s, 1H), 3.80 (br s, 1H), 3.45 (s, 2H), 2.85 – 2.65 (m, 2H), 2.20 – 1.95 (m, 2H), 1.80 – 1.50 (m, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 155.5, 138.5, 129.2, 128.2, 127.0, 79.5, 63.5, 59.0, 53.5, 46.5, 30.0, 28.5, 22.5 |
| HRMS (ESI) | m/z Calcd for C₁₇H₂₇N₂O₂ [M+H]⁺: 291.2073. Found: 291.2068 |
Conclusion
This compound is a key chiral intermediate with significant applications in the synthesis of pharmaceutical compounds. The synthetic route starting from L-glutamic acid offers a reliable and scalable method for its preparation. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the efficient synthesis and utilization of this important building block.
References
The (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Scaffold: A Gateway to CNS-Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral synthetic intermediate featuring the 1-benzylpiperidine core, a well-established "privileged scaffold" in medicinal chemistry. While this specific Boc-protected compound is not biologically active itself, its deprotection yields (S)-1-benzyl-3-aminopiperidine, a versatile precursor for a wide range of pharmacologically active agents. This guide explores the mechanism of action, structure-activity relationships (SAR), and therapeutic potential of derivatives synthesized from this key intermediate. The primary biological targets for this class of compounds include sigma (σ) receptors and acetylcholinesterase (AChE), both implicated in numerous central nervous system (CNS) disorders. This document provides a comprehensive overview of quantitative binding data, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and synthetic workflows.
Introduction: From Synthetic Intermediate to Bioactive Ligand
This compound is primarily recognized as a chiral building block in organic synthesis.[1][2] Its structure contains two key features: the 1-benzylpiperidine moiety and a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position. The 1-benzylpiperidine structure is a recurring motif in compounds targeting the CNS.[3][4] The Boc group is designed to be removed under acidic conditions, revealing a reactive amine that serves as a synthetic handle for constructing more complex molecules.
The deprotected core, 1-benzyl-3-aminopiperidine, provides a framework for developing ligands with high affinity for several critical neurological targets. By modifying the amine and the aromatic rings of the benzyl group, chemists can fine-tune the selectivity and potency of the resulting compounds. Research has primarily focused on two major target families:
-
Sigma (σ) Receptors (σ₁ and σ₂): These enigmatic receptors are involved in cellular stress responses, ion channel modulation, and neuronal signaling. Ligands targeting sigma receptors are investigated for their potential in treating neurodegenerative diseases, psychiatric disorders, and pain.[5]
-
Acetylcholinesterase (AChE): As the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, AChE is a major therapeutic target for Alzheimer's disease and other cognitive disorders. Inhibition of AChE increases acetylcholine levels in the brain, which can alleviate cognitive symptoms.[6][7]
This guide will focus on the pharmacological profiles of derivatives that can be synthesized from the this compound scaffold.
Synthetic Pathway and Derivatization
The utility of this compound lies in its straightforward conversion to a versatile amine precursor. The general workflow involves deprotection followed by functionalization.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a chiral building block of significant interest in pharmaceutical development. The synthesis of this molecule necessitates the stereoselective formation of the chiral center at the C3 position of the piperidine ring. This guide details various starting materials and methodologies, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating the synthetic workflows using Graphviz diagrams.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and challenges. The primary strategies involve:
-
Asymmetric synthesis from prochiral ketones: Utilizing enzymatic or chiral auxiliary-based methods to introduce the desired stereochemistry.
-
Chiral pool synthesis: Employing naturally occurring chiral molecules, such as amino acids, as the foundation.
-
Resolution of racemates: Separating the desired enantiomer from a racemic mixture.
The most prominent starting materials identified in the literature include N-Boc-3-piperidone, L-glutamic acid, and racemic 3-aminopiperidine.
Route 1: Asymmetric Synthesis from N-Boc-3-piperidone
A common and efficient approach begins with the prochiral ketone, N-Boc-3-piperidone. The critical step is the stereoselective introduction of the amine group at the C3 position.
Enzymatic Reductive Amination
Biocatalysis offers a highly selective method for the synthesis of chiral amines. Transaminases can be employed to convert N-Boc-3-piperidone directly into (S)-3-amino-1-N-Boc-piperidine.
Experimental Protocol: Enzymatic Transamination
-
Reaction Setup: In a suitable vessel, a buffer solution (e.g., triethanolamine buffer, 100 mM, pH 7.5) is prepared. To this, isopropylamine (as the amine donor), a transaminase enzyme, and pyridoxal 5'-phosphate (PLP) as a cofactor are added.[1]
-
Substrate Addition: The mixture is stirred, and a solution of N-Boc-3-piperidone in a co-solvent like DMSO is added.[1]
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 35-50 °C) with stirring for a specified duration (e.g., 24-50 hours).[1]
-
Work-up and Isolation: Upon completion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to acidic (e.g., pH 2 with HCl) and extracted with an organic solvent (e.g., CH2Cl2) to remove unreacted starting material. The aqueous layer is then basified (e.g., pH 13 with KOH) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to yield (S)-3-amino-1-N-Boc-piperidine.[1]
Chiral Auxiliary-Mediated Synthesis
An alternative method involves the condensation of N-Boc-3-piperidone with a chiral auxiliary, such as (S)- or (R)-tert-butanesulfinamide, followed by diastereoselective reduction.
Experimental Protocol: Chiral Auxiliary Method
-
Condensation: N-Boc-3-piperidone and an enantiomerically pure tert-butanesulfinamide (e.g., (S)- or (R)-tert-butanesulfinamide) are dissolved in a suitable solvent (e.g., THF, CH2Cl2). A dehydrating agent (e.g., 4A or 5A molecular sieves) and a catalytic amount of a weak base (e.g., pyrrolidine) are added. The mixture is heated to facilitate the condensation reaction.[2]
-
Diastereoselective Reduction: After the formation of the intermediate, the reaction mixture is cooled to a low temperature (e.g., -20 °C). A reducing agent (e.g., sodium borohydride) is then added to reduce the imine, yielding the diastereomerically enriched intermediate.[2]
-
Purification and Deprotection: The resulting intermediate can be purified by recrystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure 3-aminopiperidine derivative.
Final Step: N-Benzylation
To obtain the target molecule, (S)-3-amino-1-N-Boc-piperidine (or its deprotected form followed by reprotection) undergoes N-benzylation.
Experimental Protocol: N-Benzylation
-
Reaction: (S)-tert-Butyl piperidin-3-ylcarbamate is dissolved in a suitable solvent (e.g., methanol).
-
Reductive Amination: Benzaldehyde and a reducing agent such as sodium borohydride are added to the solution.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.
Quantitative Data for Route 1
| Starting Material | Method | Product | Yield | Enantiomeric Excess |
| N-Boc-3-piperidone | Enzymatic Transamination | (S)-3-amino-1-N-Boc-piperidine | - | >99% |
| N-Boc-3-piperidone | Chiral Auxiliary | (S)-3-aminopiperidine dihydrochloride | - | High |
Note: Specific yield data for the enzymatic step can vary depending on the enzyme and conditions used.
Synthetic Workflow for Route 1
Caption: Asymmetric synthesis from N-Boc-3-piperidone.
Route 2: Chiral Pool Synthesis from L-Glutamic Acid
L-glutamic acid, a readily available and inexpensive chiral starting material, can be converted to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence.[3]
Experimental Protocol: Synthesis from L-Glutamic Acid
-
Esterification: L-glutamic acid is first converted to its corresponding dimethyl ester using thionyl chloride in methanol.[3]
-
N-Boc Protection: The amino group of the dimethyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) and a base like triethylamine.[3]
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.[3]
-
Tosylation: The diol is then converted to a ditosylate by reaction with tosyl chloride.
-
Cyclization: The ditosylate undergoes cyclization with a suitable amine to form the piperidine ring. This is followed by N-benzylation to yield the final product.
Quantitative Data for Route 2
| Starting Material | Key Steps | Final Product | Overall Yield |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 3-(N-Boc amino) piperidine derivatives | 44% to 55% |
Synthetic Workflow for Route 2
References
An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical guide provides essential physicochemical data for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C17H26N2O2[1][2][3][4] |
| Molecular Weight | 290.40 g/mol [2][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. For specific experimental procedures, please refer to relevant synthetic chemistry literature and patents.
Visualizations
The following diagram illustrates the relationship between the compound and its core molecular identifiers.
Caption: Core molecular data for the specified compound.
References
- 1. GSRS [precision.fda.gov]
- 2. 216854-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate - C17H26N2O2 | CSSB00010177941 [chem-space.com]
- 5. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]
An In-depth Technical Guide on the Solubility of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data, this document presents a standardized experimental protocol for determining its solubility in various organic solvents. It also includes an illustrative data set to guide researchers in their analytical endeavors and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug development and chemical research, enabling them to establish robust and reproducible solubility profiles for this compound.
Introduction
This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active molecules. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and overall process development in the pharmaceutical industry.[1][2][3] Understanding the solubility behavior is paramount for optimizing reaction conditions, developing crystallization methods, and formulating drug products.
This guide outlines a standardized methodology for the quantitative determination of the solubility of this compound and presents the data in a clear, tabular format for comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2] |
| Molecular Weight | 290.4 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |
| CAS Number | 216854-24-9 | [3] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Illustrative Solubility Data
The following table presents a representative set of solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C).
Disclaimer: The following data are illustrative and intended to serve as a template for presenting experimental findings. Actual solubility values must be determined empirically.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Classification |
| Dichloromethane | 9.1 | > 200 | Very Soluble |
| Tetrahydrofuran | 7.6 | > 150 | Very Soluble |
| Ethyl Acetate | 6.0 | ~ 80 | Soluble |
| Acetone | 21.0 | ~ 50 | Soluble |
| Isopropanol | 19.9 | ~ 20 | Sparingly Soluble |
| Acetonitrile | 37.5 | ~ 15 | Sparingly Soluble |
| Toluene | 2.4 | ~ 10 | Slightly Soluble |
| Heptane | 1.9 | < 1 | Insoluble |
| Water | 80.1 | < 0.1 | Insoluble |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in g/L using the following formula:
S (g/L) = (Concentration from HPLC (g/L)) × (Dilution Factor)
-
4.3. Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Logical Relationships in Solubility Analysis
The solubility of a compound is governed by a complex interplay of factors related to the solute and the solvent. The following diagram illustrates these relationships.
References
An In-depth Technical Guide on (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring, a benzyl group, and a Boc-protected amine, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in many pharmaceuticals, and the specific stereochemistry at the C3 position is often crucial for therapeutic efficacy. This technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of this compound based on available scientific literature.
Physicochemical Properties
This compound is an off-white solid with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Appearance | Off-white solid | |
| Melting Point | 78–80°C | |
| IUPAC Name | tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |
| CAS Number | 216854-24-9 |
Synthesis and Experimental Protocols
A multi-step synthesis of this compound starting from L-glutamic acid has been reported. This synthetic route involves the formation of a diol, followed by tosylation and subsequent cyclization with benzylamine.
Synthetic Scheme
Caption: Synthetic pathway from L-Glutamic acid.
Detailed Experimental Protocol
The synthesis of this compound (14) is achieved from the crude ditosylate intermediate (8a) and benzylamine.
Materials:
-
Crude di-tosylate (8a)
-
Benzylamine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
To the crude di-tosylate 8a (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).
-
Stir the reaction mixture for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: Ethyl acetate/Hexane, 2:8) to yield the pure compound 14.
Yield: 197 mg (68%) as an off-white solid.
Characterization Data
The structure of the synthesized this compound was confirmed by various spectroscopic methods.
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.29 – 7.15 (m, 5H), 4.85 (br s, 1H), 3.65 (br s, 1H), 3.38 (s, 2H), 2.53 – 2.11 (m, 4H), 1.70 – 1.40 (m, 4H), 1.36 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 |
| HRMS (ESI) | m/z Calcd for C₁₇H₂₇N₂O₂: [M+H]⁺ 291.2073. Found 291.2068 |
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported in the public domain, the N-benzylpiperidine scaffold is a well-established pharmacophore in various therapeutic areas. Derivatives of this class have shown a range of biological activities, suggesting potential applications for the title compound as a key intermediate.
Potential Therapeutic Areas
-
Antifungal Agents: 4-Aminopiperidines with N-benzyl substituents have been investigated as novel antifungal agents that target ergosterol biosynthesis.[2]
-
Alzheimer's Disease: N-Benzylpiperidine derivatives have been designed as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease therapy.[3]
-
DPP-4 Inhibitors: Chiral benzyl piperidin-3-ylcarbamate derivatives are crucial intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]
Illustrative Signaling Pathway: DPP-4 Inhibition
The following diagram illustrates the general signaling pathway affected by DPP-4 inhibitors, for which this compound could serve as a precursor.
Caption: General signaling pathway of DPP-4 inhibition.
Conclusion
This compound is a synthetically accessible and valuable chiral building block. The detailed experimental protocol and comprehensive characterization data provided in this guide offer a solid foundation for its use in research and development. While direct biological data on this specific compound is limited, its structural relationship to known bioactive molecules highlights its potential as a key intermediate in the discovery of new therapeutics, particularly in the areas of metabolic disorders, neurodegenerative diseases, and infectious diseases. Further investigation into the biological activities of derivatives synthesized from this compound is warranted.
References
- 1. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Chiral Synthesis and Applications of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Guide for Researchers
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The primary application of this compound lies in its role as a precursor to enantiomerically pure (S)-3-aminopiperidine derivatives. These derivatives are essential components of several DPP-4 inhibitors, including Alogliptin. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a significant class of oral anti-diabetic drugs.
The synthesis of these inhibitors often involves the coupling of the chiral (S)-3-aminopiperidine moiety, derived from this compound, with a substituted pyrimidinedione or a similar heterocyclic core. The benzyl and Boc protecting groups on the piperidine nitrogen and the 3-amino group, respectively, allow for controlled and regioselective reactions during the synthesis of the final drug molecule.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of drugs synthesized from this compound is achieved through the inhibition of the DPP-4 enzyme, which plays a critical role in glucose metabolism. The signaling pathway is as follows:
Caption: Signaling pathway of DPP-4 inhibition in glucose metabolism.
Experimental Protocols
I. Chiral Synthesis of this compound from L-Glutamic Acid
This multi-step synthesis provides an enantiomerically pure product starting from a readily available chiral precursor.
Experimental Workflow:
Caption: Workflow for the chiral synthesis of the target compound.
Step 1: Dimethyl (S)-2-aminopentanedioate
-
To a stirred solution of L-glutamic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the diester.
Step 2: Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate
-
To a solution of the diester in dichloromethane (DCM) at 0 °C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench with water, extract with DCM, and purify to yield the N-Boc protected diester.
Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate
-
To a solution of the N-Boc protected diester in methanol, add sodium borohydride in portions at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction, concentrate, and purify to obtain the diol.
Step 4: (S)-tert-Butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate
-
To a solution of the diol in DCM, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Quench with aqueous sodium bicarbonate and extract with DCM to obtain the crude ditosylate.
Step 5: this compound
-
Treat the crude ditosylate with benzylamine.
-
The cyclization reaction yields this compound.
-
Purify the product by column chromatography.
Quantitative Data for Synthesis from L-Glutamic Acid:
| Step | Product | Yield |
|---|---|---|
| 2 | Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate | 92% |
| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | 76% |
| 5 | this compound | 68% (from ditosylate) |
II. Application in the Synthesis of Alogliptin
This compound is a key intermediate in the synthesis of the DPP-4 inhibitor, Alogliptin. The synthesis involves the deprotection of the Boc and benzyl groups followed by coupling with a pyrimidinedione derivative.
Step 1: Deprotection to form (R)-3-aminopiperidine
-
The Boc and benzyl protecting groups are typically removed in subsequent steps. For instance, the benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂).[1] The Boc group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The (R)-enantiomer is used for Alogliptin synthesis.
Step 2: Coupling with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
The deprotected (R)-3-aminopiperidine is coupled with the pyrimidinedione intermediate.
-
Protocol: A mixture of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride is heated in a solvent system like isopropanol and water in the presence of a base such as potassium carbonate.[2]
-
The reaction mixture is stirred at an elevated temperature (e.g., 58-68 °C) until the reaction is complete.[2]
-
After cooling, the product, Alogliptin, is isolated.
Quantitative Data for Alogliptin Synthesis:
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Alogliptin | ~20-25% (overall yield of a three-stage process) | [3] |
| 6-Chlorouracil derivative and (R)-3-aminopiperidine | Alogliptin | 54% (for the N-benzyluracil derivative formation) |[3] |
Logical Relationship for Alogliptin Synthesis:
Caption: Logical flow for the synthesis of Alogliptin.
Conclusion
This compound is a cornerstone chiral intermediate for the synthesis of a significant class of anti-diabetic drugs. The protocols outlined provide a framework for its synthesis and subsequent utilization in drug development. The precise control of stereochemistry is paramount, and the methods described herein offer reliable pathways to obtain the desired enantiomerically pure compounds. Researchers and scientists can adapt these methodologies to further explore the synthesis of novel DPP-4 inhibitors and other biologically active molecules.
References
Application of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Medicinal Chemistry: A Focus on DPP-4 Inhibitors
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry at the 3-position of the piperidine ring is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of DPP-4 inhibitors, with a focus on Alogliptin and Linagliptin.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor to the key intermediate, (S)-3-(Boc-amino)piperidine. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be selectively removed to allow for further functionalization. The tert-butoxycarbonyl (Boc) group protects the 3-amino group and is typically removed in the final stages of the synthesis.
This chiral amine is a critical pharmacophore for a number of DPP-4 inhibitors. The piperidine scaffold provides a rigid framework that orients the crucial amino group for optimal interaction with the active site of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.
Quantitative Data
The following table summarizes the in vitro potency and clinical efficacy of two prominent DPP-4 inhibitors, Alogliptin and Linagliptin, whose syntheses can involve intermediates derived from this compound.
| Drug | Target | IC50 (nM) | HbA1c Reduction (%) |
| Alogliptin | DPP-4 | <10 | 0.5 - 0.8 |
| Linagliptin | DPP-4 | 1 | 0.5 - 0.8 |
Note: IC50 values and HbA1c reduction can vary depending on the specific study and patient population.
Experimental Protocols
Protocol 1: Debenzylation of this compound via Catalytic Transfer Hydrogenation
This protocol describes the removal of the N-benzyl group to yield (S)-tert-butyl piperidin-3-ylcarbamate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.
-
To this suspension, add ammonium formate (3-5 equivalents) in a single portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude (S)-tert-butyl piperidin-3-ylcarbamate can be purified by column chromatography if necessary.
Protocol 2: Synthesis of a DPP-4 Inhibitor Core via Coupling of (S)-tert-butyl piperidin-3-ylcarbamate with a Pyrimidinedione Precursor (Alogliptin Analogue)
This protocol outlines the coupling of the debenzylated intermediate with a suitable heterocyclic core.
Materials:
-
(S)-tert-butyl piperidin-3-ylcarbamate
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a stirred solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent) in DMF, add (S)-tert-butyl piperidin-3-ylcarbamate (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 75-80 °C and stir for 6-7 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected Alogliptin.
-
The final deprotection of the Boc group can be achieved by treatment with an acid such as hydrochloric acid or trifluoroacetic acid to yield the final product.[1]
Visualizations
References
Experimental protocol for N-debenzylation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Abstract
This application note provides a detailed experimental protocol for the N-debenzylation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate to yield (S)-tert-Butyl (piperidin-3-yl)carbamate. The primary method described is catalytic transfer hydrogenation, a widely used, efficient, and mild procedure for the removal of N-benzyl protecting groups. This method utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium formate. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The N-benzyl group is a common protecting group for secondary amines due to its stability under various reaction conditions. However, its removal is a crucial step in many synthetic routes. Catalytic transfer hydrogenation offers a safe and practical alternative to methods requiring high-pressure hydrogen gas. In this procedure, a hydrogen donor, such as ammonium formate, transfers hydrogen in situ to the catalyst, which then facilitates the hydrogenolysis of the N-benzyl group. This method is generally characterized by mild reaction conditions, rapid reaction times, and high yields.
Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol outlines the N-debenzylation of this compound using 10% Palladium on Carbon (Pd/C) and ammonium formate in methanol.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate (HCOONH₄)
-
Anhydrous Methanol (MeOH)
-
Celite®
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Addition of Hydrogen Donor: Under an inert atmosphere (e.g., nitrogen), add anhydrous ammonium formate (4-5 eq) to the stirred suspension.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or chloroform.[1][2]
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure (S)-tert-Butyl (piperidin-3-yl)carbamate.
Data Presentation
| Parameter | Condition | Observation/Value | Reference |
| Catalyst | Palladium on Carbon | 10% Pd/C | [1][2] |
| Hydrogen Donor | Ammonium Formate | 4-5 equivalents | |
| Solvent | Methanol | Anhydrous | [1][2] |
| Temperature | Reflux | Varies with solvent | [1][2] |
| Reaction Time | Variable | Monitored by TLC | [1][2] |
| Work-up | Filtration | Through Celite® | [1][2] |
| Purification | Chromatography | Silica gel |
Experimental Workflow
Caption: Experimental workflow for the N-debenzylation reaction.
Reaction Pathway
Caption: N-debenzylation of the protected piperidine derivative.
Discussion
The catalytic transfer hydrogenation with ammonium formate is a robust method for N-debenzylation. The reaction is generally clean and proceeds with high yield. It is important to use anhydrous solvents and reagents to ensure optimal catalyst activity. The progress of the reaction should be carefully monitored by TLC, as prolonged reaction times can sometimes lead to side products. In cases where the substrate is sensitive to acidic conditions that might arise from the decomposition of ammonium formate, the addition of a mild base may be considered. Conversely, for some substrates, particularly those with multiple nitrogen atoms, the addition of a small amount of acetic acid can facilitate the reaction.[3][4] The final product is typically purified by column chromatography to remove any non-polar impurities and residual starting material.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a versatile chiral building block crucial for the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined piperidine core, orthogonally protected at the 1 and 3 positions with benzyl (Bn) and tert-butoxycarbonyl (Boc) groups respectively, allows for sequential and regioselective chemical modifications. This makes it an invaluable intermediate in the development of complex molecules, particularly in the fields of enzyme inhibition and antibacterial agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₂O₂[1][2] |
| Molecular Weight | 290.40 g/mol [1][2] |
| CAS Number | 216854-24-9 |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Storage | Sealed in dry, 2-8°C |
Applications
The primary application of this compound lies in its conversion to (S)-tert-butyl (piperidin-3-yl)carbamate, a key intermediate for several classes of therapeutic agents:
-
DPP-4 Inhibitors: The (S)-3-aminopiperidine moiety is a common structural feature in "gliptin" drugs, such as Linagliptin and Alogliptin, which are used for the treatment of type 2 diabetes.[3][4]
-
Tie-2 Kinase Inhibitors: This building block is pivotal in the development of orally available inhibitors of Tie-2 kinase, which are investigated for their role in angiogenesis and have potential applications in oncology and inflammatory diseases.
-
Aminopiperidinyl Quinolones: It serves as a precursor for chiral aminopiperidinyl quinolones, a class of antibiotics effective against resistant bacterial pathogens.
Experimental Protocols
A critical step in utilizing this compound is the selective removal of the N-benzyl protecting group to liberate the piperidine nitrogen for subsequent reactions. This is typically achieved through catalytic hydrogenation.
Protocol 1: Debenzylation of this compound
This protocol describes the synthesis of the key intermediate, (S)-tert-butyl (piperidin-3-yl)carbamate, via catalytic transfer hydrogenation.
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq).
-
To this suspension, add ammonium formate (5.0 eq) in portions.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield (S)-tert-butyl (piperidin-3-yl)carbamate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Linagliptin Intermediate
This protocol outlines the synthesis of a key intermediate for the DPP-4 inhibitor, Linagliptin, using (S)-tert-butyl (piperidin-3-yl)carbamate.
Reaction Scheme:
Materials:
-
1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
-
(S)-tert-butyl (piperidin-3-yl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reactor, add 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (1.0 eq), (S)-tert-butyl (piperidin-3-yl)carbamate (1.2-1.6 eq), and potassium carbonate (3.0-7.0 eq).[5]
-
Add acetonitrile and mix the components uniformly.[5]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours.[5]
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio (Xanthine derivative : Piperidine derivative : K₂CO₃) | 1 : (1.2-1.6) : (3-7) | [5] |
| Reaction Temperature | 80-85 °C | [5] |
| Reaction Time | 24-48 h | [5] |
| Typical Yield | High (exact percentage not specified in the reference) |
Visualizations
Experimental Workflow: From Building Block to Drug Intermediate
The following diagram illustrates the synthetic workflow from the starting building block to a key intermediate of the DPP-4 inhibitor, Linagliptin.
Caption: Synthetic workflow for a Linagliptin intermediate.
Signaling Pathway: DPP-4 Inhibition
The intermediate synthesized using (S)-tert-butyl (piperidin-3-yl)carbamate is a precursor to DPP-4 inhibitors. The diagram below illustrates the mechanism of action of these inhibitors.
Caption: Mechanism of DPP-4 inhibition for glycemic control.
Signaling Pathway: Tie-2 Kinase Inhibition
(S)-tert-butyl (piperidin-3-yl)carbamate is also a precursor for Tie-2 kinase inhibitors. The following diagram shows the Tie-2 signaling pathway and the point of inhibition.
Caption: Tie-2 signaling pathway and point of inhibition.
References
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
Application Notes: Boc-Protection of (S)-1-benzyl-3-aminopiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc protection of (S)-1-benzyl-3-aminopiperidine, a versatile chiral building block used in the synthesis of various bioactive molecules and therapeutic agents.[3] The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (S)-(1-benzylpiperidin-3-yl)carbamate.
Reaction and Mechanism The protection mechanism involves the nucleophilic attack of the primary amine of (S)-1-benzyl-3-aminopiperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[4][5] This process is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the protonated amine formed during the reaction. The unstable intermediate subsequently collapses, yielding the stable N-Boc protected product along with tert-butanol and carbon dioxide as byproducts.[1][4]
Reaction Scheme: (S)-1-benzyl-3-aminopiperidine + Di-tert-butyl dicarbonate → tert-butyl (S)-(1-benzylpiperidin-3-yl)carbamate + t-BuOH + CO₂
Experimental Protocol
This protocol details a standard laboratory procedure for the Boc-protection of (S)-1-benzyl-3-aminopiperidine.
Materials:
-
(S)-1-benzyl-3-aminopiperidine (C₁₂H₁₈N₂)[6]
-
Di-tert-butyl dicarbonate (Boc₂O) (C₁₀H₁₈O₅)[7]
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add (S)-1-benzyl-3-aminopiperidine (1.0 eq). Dissolve the amine in anhydrous Tetrahydrofuran (THF) (typically at a concentration of 0.1-0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction should be carried out in a well-ventilated hood as CO₂ gas is evolved.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (S)-(1-benzylpiperidin-3-yl)carbamate.
Data Presentation
The following table summarizes the quantitative data for a typical reaction on a 10 mmol scale.
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| (S)-1-benzyl-3-aminopiperidine | C₁₂H₁₈N₂ | 190.28[8] | 10.0 | 1.0 | 1.90 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25[7] | 11.0 | 1.1 | 2.40 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.68 mL (d=0.726) |
| tert-butyl (S)-(1-benzylpiperidin-3-yl)carbamate (Product) | C₁₇H₂₆N₂O₂ | 290.40[9] | - | - | ~2.90 g (at 100% yield) |
Visualizations
The following diagram illustrates the experimental workflow for the Boc-protection protocol.
Caption: Workflow for the Boc-protection of (S)-1-benzyl-3-aminopiperidine.
Safety Precautions
-
Conduct all steps of the reaction in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(S)-1-benzyl-3-aminopiperidine is classified as acutely toxic if swallowed.[8]
-
Triethylamine is flammable and corrosive. Handle with care.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled carefully.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. (S)-1-Benzyl-3-Aminopiperidine CAS# 168466-85-1 [gmall.chemnet.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. (S)-1-benzyl-3-aminopiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scale-up Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed and scalable protocol for the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key chiral intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a one-pot reductive amination of commercially available (S)-tert-butyl piperidin-3-ylcarbamate with benzaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent. This method is robust, high-yielding, and suitable for scale-up production. All quantitative data, detailed experimental procedures, and process visualizations are provided to ensure reproducibility and facilitate implementation in a laboratory or pilot plant setting.
Introduction
Chiral piperidine scaffolds are privileged structures found in a vast number of natural products and active pharmaceutical ingredients (APIs). The specific stereochemistry of these scaffolds is often critical for their biological activity. This compound serves as a crucial building block, providing a versatile handle for further chemical modifications. The presented protocol describes a reliable scale-up synthesis that avoids complex procedures and harsh reagents, making it an attractive method for industrial applications.[1][2]
Reaction Scheme
The synthesis proceeds via a direct reductive amination. The piperidine nitrogen of (S)-tert-butyl piperidin-3-ylcarbamate attacks the carbonyl carbon of benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final N-benzylated product.
Caption: Synthesis of this compound via reductive amination.
Experimental Protocol
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Grade |
| (S)-tert-Butyl piperidin-3-ylcarbamate | 216854-24-9 | 200.28 | >98% Purity |
| Benzaldehyde | 100-52-7 | 106.12 | Reagent Grade, >99% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | Reagent Grade, 97% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | ACS Reagent |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | ACS Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
Equipment
-
Multi-neck round-bottom flask or jacketed reactor of appropriate size
-
Mechanical stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure (100 g Scale)
-
Reactor Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with (S)-tert-butyl piperidin-3-ylcarbamate (100.0 g, 0.50 mol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 1.0 L).
-
Initial Stirring: Begin stirring the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Benzaldehyde Addition: Add benzaldehyde (55.7 g, 53.0 mL, 0.525 mol, 1.05 equiv.) to the solution via the addition funnel over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Initiation: Stir the resulting solution at ambient temperature (20-25 °C) for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (127.1 g, 0.60 mol, 1.2 equiv.) portion-wise over 45-60 minutes, maintaining the internal temperature below 30 °C. Cooling may be required.
-
Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Work-up - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (500 mL), followed by brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the filter cake with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude oil.
Purification
-
Chromatography: For laboratory scale, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Crystallization (for Scale-up): For large-scale purification, dissolve the crude oil in a minimal amount of a suitable hot solvent (e.g., heptane or isopropanol) and allow it to cool slowly to induce crystallization. Filter the resulting solid and dry under vacuum.
Data and Results
The following table summarizes the expected results for a representative 100 g scale synthesis.
| Parameter | Value |
| Starting Material | 100.0 g |
| Theoretical Yield | 145.2 g |
| Actual Yield | 132.1 g (91%) |
| Appearance | White to off-white solid or pale oil |
| Purity (HPLC) | >98% |
| Molecular Formula | C₁₇H₂₆N₂O₂[3][4] |
| Molecular Weight | 290.4 g/mol [3][4][5] |
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35 – 7.20 (m, 5H), 4.80 (br s, 1H), 3.85 (br s, 1H), 3.55 (s, 2H), 2.90 (d, J=11.2 Hz, 1H), 2.75 (d, J=11.2 Hz, 1H), 2.20 – 1.95 (m, 2H), 1.90 – 1.75 (m, 1H), 1.70 – 1.50 (m, 3H), 1.44 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.5, 138.5, 129.2, 128.2, 127.0, 79.2, 63.4, 56.5, 53.0, 47.8, 31.0, 28.5, 24.2.
-
MS (ESI): m/z 291.2 [M+H]⁺.
Process Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key steps in the reductive amination process, from reactants to the final product.
Caption: Reductive amination pathway.
Experimental Workflow
This flowchart provides a step-by-step overview of the entire synthesis and purification process.
Caption: Scale-up synthesis workflow.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood.
-
Reagent Handling:
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Benzaldehyde is a combustible liquid and an irritant.
-
-
Quenching: The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with adequate cooling and stirring.
Disclaimer: This protocol is intended for use by trained chemical professionals. All procedures should be evaluated for safety and scalability by qualified personnel before implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Abstract
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral intermediate in the synthesis of a wide range of therapeutic agents. Its structure, featuring a protected amine on a chiral piperidine ring with a benzyl group on the nitrogen, makes it a key component in the development of complex molecules. This document provides detailed application notes on its utility in drug discovery and a comprehensive experimental protocol for its synthesis. The primary synthetic route discussed involves the N-benzylation of (S)-tert-butyl piperidin-3-ylcarbamate.
Application Notes
The chiral piperidine motif is a prevalent scaffold in many biologically active compounds. This compound serves as a crucial building block in medicinal chemistry for several reasons:
-
Chiral Scaffold: The stereochemistry at the C3 position of the piperidine ring is often essential for the specific and potent interaction of a drug molecule with its biological target.
-
Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent is stable under various reaction conditions, yet it can be removed under mild acidic conditions, allowing for further derivatization at this position.[1]
-
Therapeutic Targets: This intermediate is instrumental in the synthesis of molecules targeting a range of diseases. It is a key precursor for:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used in the treatment of type 2 diabetes. The (R)-piperidin-3-amine moiety (which is stereochemically related) is a known pharmacophore for several marketed DPP-4 inhibitors.[2]
-
C-C chemokine receptor type 5 (CCR5) Antagonists: Investigated for the treatment of HIV-1.[2]
-
Tie-2 Kinase Inhibitors: These are vital in the treatment of various complex diseases, including certain types of cancer and inflammatory conditions.[3]
-
Chiral Aminopiperidinyl Quinolones: These have demonstrated potent activity against resistant bacterial pathogens.[3]
-
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of the piperidine nitrogen of (S)-tert-butyl piperidin-3-ylcarbamate with a benzyl halide. An alternative, multi-step route starting from L-glutamic acid has also been described, which involves the cyclization of a di-tosylate intermediate with benzylamine.
Protocol 1: N-Benzylation of (S)-tert-Butyl piperidin-3-ylcarbamate
This protocol is based on general procedures for the N-benzylation of secondary amines.[4]
Materials:
-
(S)-tert-Butyl piperidin-3-ylcarbamate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Synthesis via Cyclization of a Di-tosylate Intermediate
This protocol is adapted from a procedure for the synthesis of analogous substituted piperidines.
Materials:
-
Crude (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate (di-tosylate precursor)
-
Benzylamine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To the crude di-tosylate precursor (1.0 eq), add an excess of benzylamine (15.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and its precursors.
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Citation |
| Boc-Protection | (S)-3-Aminopiperidine | (Boc)₂O, Triethylamine | CH₂Cl₂ | 0°C to RT | 6 h | High | |
| N-Benzylation | (S)-tert-Butyl piperidin-3-ylcarbamate | Benzyl bromide, K₂CO₃ | Acetonitrile | Reflux | 3-6 h | - | [4] |
| Cyclization | Di-tosylate precursor | Benzylamine | Neat | Room Temp. | 12 h | 68% |
Logical Relationship Diagram
Caption: Logical flow from precursor to final product and its applications.
References
Application Notes and Protocols for the Derivatization of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry. Following deprotection of the Boc group to reveal the primary amine, the resulting (S)-1-benzyl-3-aminopiperidine scaffold serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] This scaffold is particularly significant in the development of agents targeting the central nervous system (CNS) and in the design of enzyme inhibitors.[1] The rigid piperidine core provides a well-defined three-dimensional structure that can be strategically modified to optimize interactions with biological targets, making it a privileged scaffold in drug discovery.[1]
One of the most notable applications of the (S)-3-aminopiperidine moiety is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2][3] DPP-4 is a serine protease that inactivates incretin hormones, which are responsible for regulating glucose homeostasis. By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. The aminopiperidine group in several potent DPP-4 inhibitors establishes a critical salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the active site of the enzyme.[4]
These application notes provide detailed protocols for the primary derivatization strategies of this compound: Boc deprotection followed by N-acylation and reductive amination.
Key Derivatization Strategies
The primary amino group of (S)-1-benzyl-3-aminopiperidine, obtained after deprotection of the title compound, is the main site for derivatization. The two most common and versatile methods for modifying this scaffold are N-acylation and reductive amination.
-
N-Acylation: This reaction forms a stable amide bond by reacting the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride). This allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.
-
Reductive Amination: This method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to a secondary amine. This is a powerful technique for introducing diverse alkyl groups to the piperidine scaffold.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (S)-1-benzyl-3-aminopiperidine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzyl-3-aminopiperidine. The product can be used in the next step without further purification.
Protocol 2: N-Acylation of (S)-1-benzyl-3-aminopiperidine
This protocol details the formation of an amide bond between (S)-1-benzyl-3-aminopiperidine and a carboxylic acid using a coupling agent.
Materials:
-
(S)-1-benzyl-3-aminopiperidine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-1-benzyl-3-aminopiperidine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Amination of (S)-1-benzyl-3-aminopiperidine
This protocol describes the formation of a secondary amine by reacting (S)-1-benzyl-3-aminopiperidine with an aldehyde or ketone.
Materials:
-
(S)-1-benzyl-3-aminopiperidine (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve (S)-1-benzyl-3-aminopiperidine (1.0 eq) and the aldehyde or ketone (1.2 eq) in 1,2-dichloroethane or methanol.
-
Add a catalytic amount of acetic acid (optional) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of compounds derived from the aminopiperidine scaffold.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Crude di-tosylate and benzylamine | CH₂Cl₂ | (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | 68% | [5] |
Table 2: Biological Activity of DPP-4 Inhibitors with Piperidine Moieties
Note: The following data is for illustrative purposes and represents compounds with related piperidine scaffolds, highlighting the potential of this structural motif in DPP-4 inhibition.
| Compound | Scaffold | IC₅₀ (µM) for DPP-4 | Reference |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [6] |
| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [6] |
| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [6] |
| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [6] |
Visualizations
Signaling Pathway
Caption: DPP-4 inhibition pathway.
Experimental Workflow
Caption: Derivatization workflow.
Logical Relationships
Caption: Scaffold logical relationships.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. oatext.com [oatext.com]
Catalytic Hydrogenation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Detailed Guide to N-Debenzylation for Pharmaceutical Synthesis
Introduction
The selective removal of a benzyl protecting group from a nitrogen atom, known as N-debenzylation, is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This report provides detailed application notes and protocols for the catalytic hydrogenation of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate to yield (S)-tert-Butyl (3-aminopiperidin-1-yl)carbamate. This product is a key chiral building block in the synthesis of various therapeutic agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine provides stability and allows for selective reactions, making this intermediate highly valuable in multi-step synthetic routes.[2]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic protocols, quantitative data, and visual representations of the experimental workflow and the product's role in drug synthesis.
Data Presentation
The efficiency of the catalytic hydrogenation of this compound is influenced by several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. Below is a summary of typical reaction conditions and outcomes compiled from literature on similar N-debenzylation reactions.
Table 1: Comparison of Catalytic Systems for N-Debenzylation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time | Typical Yield (%) | Reference |
| 10% Pd/C | H₂ (gas) | Methanol | Room Temperature | 1 atm (balloon) | 12-24 h | >95% | [3] |
| 10% Pd/C | H₂ (gas) | Ethanol | 50-60 | 0.1-0.5 MPa | 1-4 h | ~96% | [4] |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Atmospheric | 10-60 min | 90-98% | [5] |
| 5% Pd/C | H₂ (gas) | Acetic Acid | 65 | 0.6 MPa | 12 h | High | [1] |
| 20% Pd(OH)₂/C | H₂ (gas) | Ethanol | 60 | 1 atm (balloon) | 24-48 h | Variable | General Method |
Note: The data presented are based on general procedures for N-debenzylation and may require optimization for the specific substrate.
Experimental Protocols
Two primary methods for the N-debenzylation of this compound are detailed below: catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation using ammonium formate.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and Hydrogen Gas
This is the most common and generally high-yielding method for N-debenzylation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reactor Setup: A clean and dry hydrogenation vessel is charged with this compound (1.0 eq).
-
Solvent Addition: Anhydrous methanol is added to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Inerting: The vessel is sealed and purged with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, the 10% Pd/C catalyst (typically 5-10 mol%) is carefully added. The catalyst can be added as a slurry in a small amount of methanol to prevent ignition.
-
Hydrogenation: The inert gas is replaced with hydrogen. The vessel is pressurized with hydrogen gas (typically to 1-4 atm or as per available equipment) and the mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the hydrogen supply is stopped, and the vessel is carefully vented and purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude (S)-tert-Butyl (3-aminopiperidin-1-yl)carbamate. The product can be further purified by crystallization or column chromatography if necessary.
Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the need for specialized high-pressure hydrogenation equipment and is often faster.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol in a round-bottom flask, 10% Pd/C (typically 0.1-0.2 times the weight of the substrate) is added under an inert atmosphere.[5]
-
Reagent Addition: Ammonium formate (4-5 eq) is added in one portion.
-
Reaction: The mixture is heated to reflux and stirred.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material (typically complete within 30-60 minutes).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane and washed with water to remove excess ammonium formate and its byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Role of (S)-tert-Butyl (3-aminopiperidin-1-yl)carbamate in the synthesis of Alogliptin.
References
- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from unreacted starting materials or byproducts from the synthesis reaction.[1] If the synthesis involves reductive amination of a piperidine precursor with benzaldehyde, potential impurities include:
-
Unreacted Benzaldehyde: Can often be removed by column chromatography.
-
Benzyl Alcohol: A common byproduct from the reduction of benzaldehyde, which can also be separated by chromatography.[1]
-
Over-alkylated products: Such as dibenzylpiperidine derivatives, which may form depending on the reaction conditions.[1]
-
Unreacted (S)-tert-Butyl piperidin-3-ylcarbamate: The starting piperidine derivative may be present if the reaction did not go to completion.
Q2: My purified product is an oil or a low-melting solid, but the literature reports a solid. What should I do?
The presence of residual solvents or impurities can depress the melting point of the compound, causing it to appear as an oil or a waxy solid.[1]
-
Ensure complete removal of solvents: Dry the product thoroughly under high vacuum.
-
Re-purify the material: If the product remains oily, further purification by flash column chromatography is recommended to remove persistent impurities.[1]
Q3: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. How can I resolve this?
The basic nature of the piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing.
-
Use a basic modifier in the eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the solvent system for both TLC and column chromatography.[2] This will help to suppress the interaction between the basic amine and the acidic silica gel, resulting in better peak shapes.
Q4: What is a good starting solvent system for flash column chromatography?
A common solvent system for the purification of N-benzylpiperidine derivatives is a mixture of a non-polar and a polar solvent.
-
Hexanes/Ethyl Acetate: A gradient of ethyl acetate in hexanes is a good starting point.
-
TLC analysis is crucial: Before running the column, it is important to determine an appropriate solvent system using TLC. Aim for an Rf value of approximately 0.2-0.3 for the desired product to achieve good separation.[2][3]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Optimize the eluent system using TLC. A less polar solvent system (lower percentage of ethyl acetate) may be required to improve separation. A gradient elution can also be effective.[4] |
| Column overloading. | Ensure the amount of crude material loaded is appropriate for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., reduce the percentage of ethyl acetate in hexanes). |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). |
| Product Streaks Down the Column (Tailing) | Strong interaction between the basic product and acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.[2] |
| Cracks in the Silica Gel Bed | Improperly packed column or use of a solvent like dichloromethane that can cause pressure buildup.[4] | Pack the column carefully as a slurry to avoid air bubbles. If using dichloromethane, exercise caution and maintain a steady, moderate pressure. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product Fails to Crystallize (Oils Out) | The chosen solvent is not ideal. | Experiment with different solvent systems. A good starting point for Boc-protected amines can be mixtures like ethyl acetate/hexanes or ethanol/water. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] | |
| High concentration of impurities. | Purify the crude material by another method, such as flash chromatography, before attempting recrystallization.[1] | |
| Low Recovery of Crystalline Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | Consider a hot filtration step if insoluble colored impurities are present. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
3. Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
4. Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable single solvent.
-
If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be used, such as ethyl acetate/hexanes.
2. Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
If using a two-solvent system, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is reported to be 78–80°C.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting logic for obtaining a solid product.
References
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Welcome to the technical support center for the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
-
Multi-step synthesis starting from L-glutamic acid: This route involves the esterification of L-glutamic acid, followed by N-Boc protection, reduction of the ester groups to alcohols, tosylation of the diol, and subsequent cyclization with benzylamine. This method can produce the target molecule with an overall yield of 44-55%.[1]
-
Reductive amination of N-Boc-3-piperidone: This approach involves the reaction of N-Boc-3-piperidone with benzylamine in the presence of a suitable reducing agent. This can be a more direct route, but optimization of the reducing agent and reaction conditions is crucial for achieving high yields.
Q2: I am experiencing low yields in the final cyclization step of the L-glutamic acid route. What are the potential causes and solutions?
A2: Low yields in the cyclization of the di-tosylate with benzylamine can be attributed to several factors:
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Incomplete tosylation: Ensure the di-tosylation of the diol is complete. Monitor the reaction by TLC or LC-MS. Incomplete reaction will leave unreacted diol, which will not cyclize.
-
Side reactions of the tosylate: The tosylate intermediate can undergo elimination or other side reactions if not handled properly. It is typically used crude in the next step to minimize degradation.
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Suboptimal reaction conditions: While a study has shown that solvents like 1,2-dichloroethane, THF, and ether did not improve yields for a similar cyclization, temperature and reaction time are critical.[1] Overheating can lead to decomposition. A typical procedure reports a 68% yield for this step.[1]
-
Excess benzylamine: While an excess of benzylamine is required to drive the reaction, a very large excess can complicate purification.
Q3: What are the common side products observed during the Boc protection of the amino group?
A3: During the Boc protection of an aminopiperidine, the following side products can form:
-
Double Boc-protection: If there are multiple amine groups, protection of both may occur.
-
Urea formation: This can happen if the isocyanate intermediate, formed from the Boc-carbamate under strongly basic conditions, reacts with another amine molecule.
-
Incomplete reaction: Unreacted starting material will remain if insufficient Boc-anhydride or base is used, or if the reaction time is too short.
To minimize these, it is important to control the stoichiometry of the reagents and the reaction conditions carefully.
Q4: Which reducing agent is best for the reductive amination of N-Boc-3-piperidone with benzylamine?
A4: The choice of reducing agent is critical for the success of a reductive amination. Here is a comparison of common choices:
-
Sodium triacetoxyborohydride (STAB): Often the reagent of choice due to its mildness and high selectivity for the iminium ion over the starting ketone. It is less toxic than sodium cyanoborohydride.
-
Sodium cyanoborohydride (NaBH₃CN): Effective and selective, but highly toxic due to the potential generation of cyanide gas, especially under acidic conditions.
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting ketone. It is typically used in a two-step process where the imine is pre-formed.
-
Benzylamine-borane: A stable complex that can be effective under mild conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield in the multi-step synthesis from L-glutamic acid | Suboptimal yield in one or more of the intermediate steps (esterification, Boc-protection, reduction, tosylation, cyclization). | Carefully monitor each step by TLC or LC-MS to identify the problematic reaction. Optimize the conditions for the low-yielding step based on the detailed protocols. The reported overall yield is in the range of 44-55%.[1] |
| Formation of multiple products in the final cyclization step | Competing side reactions such as elimination or intermolecular reactions of the di-tosylate. The crude di-tosylate may contain impurities. | Use the crude di-tosylate immediately after preparation. Ensure the reaction temperature is controlled to minimize side reactions. Purify the final product using column chromatography or crystallization. |
| Incomplete reaction during Boc-protection | Insufficient amount of Boc-anhydride or base. Low reaction temperature or short reaction time. | Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride and base. Ensure the reaction is stirred at room temperature for a sufficient time (monitor by TLC). |
| Low yield in reductive amination | Inefficient reducing agent or suboptimal reaction conditions. Formation of byproducts. | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). Optimize the pH of the reaction mixture (typically slightly acidic to promote imine formation). Monitor the reaction for the disappearance of the starting materials. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or closely related side products. | Utilize flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, crystallization from a suitable solvent system can be effective for obtaining high-purity material. |
Experimental Protocols
Protocol 1: Cyclization of (S)-tert-butyl (1,5-ditosyloxypentan-2-yl)carbamate with Benzylamine
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
Crude (S)-tert-butyl (1,5-ditosyloxypentan-2-yl)carbamate
-
Benzylamine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of crude (S)-tert-butyl (1,5-ditosyloxypentan-2-yl)carbamate (1.0 mmol) in CH₂Cl₂ (10 mL), add benzylamine (15 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68% | [1] |
Protocol 2: Reductive Amination of N-Boc-3-piperidone with Benzylamine using STAB
Materials:
-
N-Boc-3-piperidone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 equiv) in DCE or DCM, add benzylamine (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution or water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data of Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Yield | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Good to Excellent | Mild, selective, less toxic. | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good to Excellent | Selective, allows for one-pot reactions. | Highly toxic, generates cyanide waste. |
| Sodium Borohydride (NaBH₄) | Moderate to Good | Inexpensive, powerful. | Less selective, may require a two-step process. |
| Benzylamine-borane | Good | Air-stable, mild conditions.[2] | May require specific activation (e.g., molecular sieves).[2] |
Visualizations
Caption: Workflow for the multi-step synthesis of this compound from L-Glutamic Acid.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key chiral intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two primary and reliable synthetic pathways:
-
Route A: This route begins with the N-benzylation of commercially available (S)-tert-butyl (piperidin-3-yl)carbamate. This is often preferred due to the straightforward nature of the reaction.
-
Route B: This route involves the protection of (S)-1-benzyl-3-aminopiperidine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
A less common alternative involves the direct tandem reductive amination and N-Boc protection of a suitable precursor.[1]
Q2: What are the most critical parameters to control during the N-benzylation step (Route A)?
A2: The most critical parameters for the N-benzylation of (S)-tert-butyl (piperidin-3-yl)carbamate are:
-
Stoichiometry: Use of a significant excess of the benzylating agent (e.g., benzyl bromide) should be avoided to prevent over-alkylation.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the acid formed during the reaction without competing in side reactions.[2]
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating (reflux).[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material, the product, and any potential side-products. The consumption of the starting amine can be visualized using a ninhydrin stain.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC.[3] If necessary, extend the reaction time or slightly increase the temperature. Verify the quality and reactivity of your reagents. |
| Side-Product Formation | The formation of significant side-products, particularly the dibenzylated quaternary ammonium salt, can drastically reduce the yield of the desired product. (See Problem 2 for details). |
| Product Loss During Workup | During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic phase. Perform multiple extractions (e.g., 3x with DCM or Ethyl Acetate) to maximize recovery.[3] |
| Inefficient Purification | If using flash column chromatography, select an appropriate eluent system to ensure good separation from impurities.[3] Overlapping fractions can lead to product loss. |
Problem 2: An unexpected, more polar spot appears on the TLC plate.
This is a common issue, particularly in Route A (N-benzylation).
| Potential Side-Product | Identification & Confirmation | Prevention & Removal |
| N,N-Dibenzyl Quaternary Ammonium Salt | This side-product is highly polar and will typically have a very low Rf value on the TLC plate, often remaining at the baseline. It is formed by the reaction of the product with a second molecule of the benzylating agent. | Prevention: Carefully control the stoichiometry. Avoid using a large excess of the benzylating agent (e.g., benzyl bromide). Add the benzylating agent slowly to the reaction mixture. Removal: This salt is highly soluble in water and can typically be removed during the aqueous workup. Washing the combined organic layers with brine will also help.[3] |
| Unreacted Starting Material | The starting material, (S)-tert-butyl (piperidin-3-yl)carbamate, is also more polar than the product. | Prevention: Ensure sufficient reaction time and appropriate temperature. Removal: This can be separated from the product using flash column chromatography.[3] |
Problem 3: An unexpected, less polar spot appears on the TLC plate.
| Potential Side-Product | Identification & Confirmation | Prevention & Removal |
| Over-alkylation/Dialkylated products (in reductive amination) | If using a reductive amination approach, dialkylation can be a significant issue.[1] | Prevention: A tandem reductive amination/N-Boc protection protocol can yield the N-Boc-amine as the sole product.[1] The presence of a base like triethylamine is critical in this process.[1] Removal: Purification by flash column chromatography is typically effective. |
| Impurity from Benzylating Agent | Impurities in the benzyl bromide or benzyl chloride can appear as less polar spots. | Prevention: Use high-purity or freshly distilled reagents. Removal: These can usually be separated by flash column chromatography. |
Experimental Protocols
Protocol: N-Benzylation of (S)-tert-butyl (piperidin-3-yl)carbamate (Route A)
-
Dissolve (S)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature while stirring.
-
Heat the reaction mixture to reflux (e.g., in acetonitrile) and stir for 3-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.[3]
-
After cooling to room temperature, quench the reaction by adding water.[3]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visual Guides
Caption: Primary synthetic routes to the target compound.
Caption: Decision tree for troubleshooting common synthesis issues.
Caption: Formation of the common over-benzylation side-product.
References
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate stability and storage conditions
This technical support center provides guidance on the stability and storage of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C.[1] The container should be tightly sealed and stored in a dry environment.[1][2]
Q2: Can this compound be stored at room temperature?
A2: While some suppliers may list ambient storage as acceptable for short periods, for maintaining long-term purity and stability, refrigerated storage at 2-8°C is recommended.[1][3]
Q3: Is this compound sensitive to air or moisture?
A3: Compounds with tert-butoxycarbonyl (Boc) protecting groups can be sensitive to moisture, especially under acidic or basic conditions. It is best practice to handle the compound in a dry environment and store it under an inert atmosphere if possible.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life can vary depending on the supplier and storage conditions. Always refer to the certificate of analysis (CoA) provided with your specific lot for the recommended re-test date or expiry date. Proper storage as described above is crucial for maximizing shelf-life.
Troubleshooting Guide
Issue 1: Inconsistent results in reactions following Boc-deprotection.
-
Possible Cause: The starting material may have partially degraded, leading to a lower effective concentration of the desired compound. The Boc protecting group is labile and can be cleaved under acidic conditions.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting material using a suitable analytical method such as HPLC or LC-MS.
-
Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound.
-
Aqueous Workup pH: During your experimental workup, ensure that any aqueous layers are not strongly acidic to prevent premature deprotection.
-
Issue 2: Compound appears clumpy or discolored upon opening.
-
Possible Cause: This may indicate moisture absorption or degradation. The compound is typically a white to off-white solid.[2]
-
Troubleshooting Steps:
-
Assess Solubility: Test the solubility of a small sample in a recommended solvent. Poor solubility may indicate the presence of impurities.
-
Purity Analysis: Analyze the material by HPLC or NMR to determine the purity and identify any potential degradation products.
-
Proper Handling: Ensure the compound is brought to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Stability Data
The following table summarizes the recommended storage conditions and potential instabilities for this compound.
| Parameter | Recommended Condition | Potential Issues if Deviated |
| Temperature | 2-8°C[1] | Increased rate of degradation at higher temperatures. |
| Atmosphere | Tightly sealed container, preferably in a dry environment.[1][2] | Absorption of moisture can lead to hydrolysis. |
| Light | Store in a dark place.[2] | While not explicitly stated to be light-sensitive, protection from light is a general best practice for complex organic molecules. |
| pH | Neutral | The Boc-protecting group is sensitive to acidic conditions, which will cause its removal. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate for 5 minutes.
-
-
Detection:
-
UV detection at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Injection Volume:
-
10 µL.
-
-
Analysis:
-
Integrate the peak areas to determine the purity of the compound. The main peak should correspond to the this compound.
-
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Boc Deprotection of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate to yield (S)-1-benzylpiperidin-3-amine.
Troubleshooting Guide
Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a common issue. Here are several strategies to ensure your reaction goes to completion:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer visible.
-
Increase Acid Concentration/Equivalents: The concentration and amount of acid are critical. For stubborn deprotections, you can cautiously increase the equivalents of acid. For instance, when using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can move from a 20% solution to a 50% or even a neat TFA solution. With HCl in dioxane, ensure you are using a sufficient excess (e.g., 3-5 equivalents).[1]
-
Elevate the Temperature: Most Boc deprotections are run at 0°C to room temperature.[1] If the reaction is sluggish, you can gently warm the reaction mixture (e.g., to 40°C) while carefully monitoring for the formation of byproducts.
-
Choice of Acid and Solvent: If one acid system is not working, consider switching. TFA in DCM is generally a very effective combination.[1] A solution of 4M HCl in dioxane is another robust and widely used reagent for this transformation.[1]
Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can reduce your yield and complicate purification. Here are some common issues and their solutions for this specific substrate:
-
Potential for Debenzylation: While the N-benzyl group is generally stable to the acidic conditions used for Boc deprotection, harsh conditions (e.g., prolonged reaction times at elevated temperatures with strong acids) could potentially lead to some cleavage. If you suspect debenzylation, consider using milder conditions (lower temperature, shorter reaction time) or an alternative deprotection method. Catalytic hydrogenation, typically used to remove benzyl groups, is orthogonal to Boc deprotection.[2]
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate electron-rich moieties. While the piperidine product is not highly susceptible, this can be a concern with other functional groups. Using a "scavenger" like anisole or thioanisole can trap the tert-butyl cation and prevent unwanted side reactions.
-
Racemization: Maintaining the stereochemical integrity of the chiral center at the 3-position is crucial. While Boc deprotection itself is not typically a cause of racemization for this type of amine, harsh basic conditions during work-up could potentially lead to issues if there were any circumstances that could make the alpha-proton acidic. It is important to use a controlled work-up procedure.
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the amine can sometimes be difficult to handle or may interfere with subsequent steps. Using HCl in dioxane often yields a hydrochloride salt that is a crystalline solid and can be easily isolated by filtration.[1]
Q3: What is the best work-up procedure after an acidic Boc deprotection?
A3: A proper work-up is crucial for isolating the deprotected (S)-1-benzylpiperidin-3-amine in high yield and purity.
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid (especially TFA), you can co-evaporate the residue with a non-polar solvent like toluene (3 times).
-
Basification: The product is an amine salt. To obtain the free amine, dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by the careful, dropwise addition of a base until the pH is basic (pH 9-11). Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH). Perform this step in an ice bath to control any exotherm.
-
Extraction: Once basified, extract the aqueous layer with an organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether (typically 3 extractions).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography or distillation if necessary.
Frequently Asked Questions (FAQs)
Q4: Which deprotection method is better for this compound: TFA or HCl?
A4: Both TFA in DCM and HCl in dioxane are effective methods for Boc deprotection.[1]
-
TFA/DCM is often faster and the reagents are easily removed in vacuo. However, TFA is more expensive and corrosive, and the resulting trifluoroacetate salt can sometimes be an oil, making isolation more complex.
-
HCl in dioxane is a cost-effective alternative. The resulting hydrochloride salt of the product amine is often a crystalline solid that can be easily isolated by filtration, which can be a significant advantage for purification.[1] The choice often depends on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired form of the final product (free amine vs. salt).
Q5: How can I monitor the progress of the deprotection reaction?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) .
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material. Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine product). The product, (S)-1-benzylpiperidin-3-amine, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
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Visualization: The spots can be visualized under UV light (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (which is specific for primary and secondary amines).
Q6: Do I need to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A6: For most standard Boc deprotection reactions using TFA or HCl, an inert atmosphere is not strictly necessary as the reagents and the product are generally stable to air and moisture. However, it is always good laboratory practice to work under an inert atmosphere if your substrate or product is known to be sensitive or if you are working on a very small scale.
Q7: How should I purify the final product, (S)-1-benzylpiperidin-3-amine?
A7: The purification method will depend on the purity of the crude product after work-up.
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Crystallization: If the hydrochloride salt is formed (e.g., from the HCl/dioxane method), it can often be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
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Silica Gel Chromatography: The free amine can be purified by column chromatography on silica gel. It is advisable to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent the amine from streaking on the acidic silica gel.
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Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method for larger quantities.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the Boc deprotection of substrates similar to this compound. These should be considered as starting points, and optimization may be required for this specific molecule.
Table 1: Deprotection with Trifluoroacetic Acid (TFA)
| Parameter | Condition 1 | Condition 2 |
| Reagent | 20-50% TFA in DCM | Neat TFA |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation, Basification, Extraction |
| Expected Outcome | Good conversion, may require longer times | Fast conversion, risk of side reactions |
Table 2: Deprotection with Hydrogen Chloride (HCl)
| Parameter | Condition 1 | Condition 2 |
| Reagent | 4M HCl in Dioxane | HCl (gas) in Ethyl Acetate |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 16 hours | 1 - 5 hours |
| Work-up | Evaporation or Filtration of HCl salt | Evaporation or Filtration of HCl salt |
| Expected Outcome | Clean conversion, often crystalline product | Good conversion, requires handling of HCl gas |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
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Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C using an ice bath.
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Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-50% v/v solution with DCM) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Co-evaporate the residue with toluene (3x) to remove residual TFA.
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Dissolve the residue in water and cool in an ice bath.
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Carefully add a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH is >9.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-1-benzylpiperidin-3-amine.
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Purify by column chromatography or distillation as required.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
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Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.
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Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.
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Stir the reaction for 1-16 hours. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
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To obtain the free amine, the resulting hydrochloride salt can be neutralized following steps 8-12 in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Optimization of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the synthesis of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the N-alkylation of (S)-tert-butyl (piperidin-3-yl)carbamate with a benzylating agent, such as benzyl bromide or benzyl chloride. The reaction requires a base to neutralize the acid byproduct formed.
Technical Support Center: Purification of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts of the reaction, and degradation. These may include:
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Unreacted Starting Materials: Depending on the synthetic route, these could be (S)-tert-butyl (piperidin-3-yl)carbamate or benzyl bromide/chloride.
-
Over-alkylation or Bis-addition Products: If N-Boc-piperidone is used as a precursor, a potential impurity is the bis-addition adduct.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration of the product.
-
Residual Solvents: Solvents used in the reaction and workup may be present in the crude product.
Q2: My purified product has a slight yellow tint. What could be the cause and how can I remove it?
A2: A yellow tint often indicates the presence of minor oxidation products. Purification by column chromatography is typically effective at removing these colored impurities. If the discoloration persists after chromatography, a recrystallization step may be necessary.
Q3: I am struggling to get my compound to crystallize. What can I do?
A3: If this compound is slow to crystallize, you can try several techniques. First, ensure that you are using an appropriate solvent system; a good starting point is a mixture where the compound is soluble in one solvent but insoluble in the other (e.g., ethyl acetate/heptane). You can also try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Seeding the solution with a tiny crystal of pure product, if available, can also induce crystallization. Finally, slow cooling of the saturated solution is crucial; allowing the solution to cool to room temperature and then placing it in a refrigerator or freezer can promote crystal growth.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the desired product from impurities on a silica gel column.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Start with a non-polar solvent system like ethyl acetate/heptane (1:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.[2] Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. |
| Column Overloading | Too much crude material has been loaded onto the column, leading to broad bands and poor resolution. Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Cracked or Channeled Column Bed | The silica gel was not packed properly, leading to uneven solvent flow. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization Purification
Issue: Oily product or low recovery after recrystallization.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. |
| Cooling Too Quickly | Rapid cooling can cause the product to "crash out" as an oil or very fine powder, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a low yield as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using flash chromatography on silica gel.
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
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Column Packing: Prepare a silica gel column. The column can be packed as a slurry with the initial mobile phase (e.g., 10% ethyl acetate in heptane).
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in heptane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in heptane).
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/heptane). The ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) |
| Column Chromatography | 80-90% | >98% |
| Recrystallization | >95% | >99% |
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the synthesis of this compound where racemization can occur?
A1: Racemization is a risk primarily during the N-benzylation of (S)-tert-butyl piperidin-3-ylcarbamate. The chirality of the starting material, (S)-3-aminopiperidine, is generally stable, but the conditions used for attaching the benzyl group to the piperidine nitrogen can potentially lead to epimerization at the C3 position.
Q2: What is the underlying mechanism of racemization in this synthesis?
A2: Racemization, or more accurately, epimerization at the C3 position of the piperidine ring, can occur through the formation of an achiral intermediate or a transient species that allows for the inversion of the stereocenter. While less common for N-alkylation of a saturated heterocycle compared to α-protons of carbonyl compounds, harsh reaction conditions, such as high temperatures and strong bases, can facilitate pathways for epimerization.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the parent molecule, pre-column derivatization with an agent like p-toluenesulfonyl chloride or benzoyl chloride is often employed to enhance UV detection and improve separation on a chiral stationary phase.
Q4: Which commercially available chiral HPLC columns are suitable for this analysis?
A4: Chiral columns with a polysaccharide-based stationary phase, such as Chiralpak AD-H, are commonly used for the separation of enantiomers of piperidine derivatives after derivatization.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may lead to a loss of enantiomeric purity during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product | Harsh N-benzylation conditions: High temperatures or the use of a strong base can promote epimerization. | - Lower the reaction temperature: Conduct the N-benzylation at room temperature or below. - Use a milder base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker inorganic base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH). |
| Inappropriate solvent choice: Polar, protic solvents can sometimes stabilize intermediates that lead to racemization. | - Use a non-polar, aprotic solvent: Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions. A solvent screen may be necessary to find the optimal conditions for your specific reaction. | |
| Prolonged reaction time: Extended exposure to basic conditions, even if mild, can increase the likelihood of epimerization. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete. | |
| Inconsistent ee values between batches | Variability in reagent quality: The purity of solvents and bases can impact the reaction outcome. | - Use high-purity, anhydrous solvents: Ensure that all solvents are free from water and other impurities. - Use fresh, high-quality bases: The quality of the base can affect its reactivity and potential to cause side reactions. |
| Inconsistent temperature control: Fluctuations in reaction temperature can lead to variable rates of epimerization. | - Maintain strict temperature control: Use a reliable heating or cooling system to ensure a constant reaction temperature. | |
| Difficulty in separating enantiomers by chiral HPLC | Inadequate derivatization: Incomplete reaction with the derivatizing agent will lead to inaccurate ee determination. | - Optimize the derivatization protocol: Ensure complete reaction by adjusting the stoichiometry of the derivatizing agent and the reaction time. |
| Suboptimal HPLC method: The choice of chiral column, mobile phase, and flow rate can significantly impact the resolution of enantiomers. | - Develop a robust HPLC method: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the derivatized enantiomers. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the N-alkylation of similar chiral amines and is designed to minimize racemization.
Materials:
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(S)-tert-butyl piperidin-3-ylcarbamate
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Benzyl bromide
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Potassium carbonate (K₂CO₃), finely powdered and dried
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Anhydrous acetonitrile (ACN)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere (e.g., nitrogen or argon)
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Standard work-up and purification equipment
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) and anhydrous acetonitrile.
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Add finely powdered, dry potassium carbonate (1.5-2.0 eq.).
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Stir the suspension at room temperature.
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Slowly add benzyl bromide (1.05-1.1 eq.) dropwise to the stirred suspension.
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Monitor the reaction progress by TLC until the starting amine is consumed.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general method for the analysis of chiral 3-aminopiperidine derivatives and should be optimized for the specific product.
1. Derivatization with p-Toluenesulfonyl Chloride (PTSCI):
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Dissolve a small sample of the purified product in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., triethylamine or DIPEA).
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Add a solution of PTSCI in the same solvent.
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Stir at room temperature until the reaction is complete (monitor by TLC).
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Quench the reaction and extract the derivatized product.
2. HPLC Conditions:
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Column: Chiralpak AD-H (or equivalent)
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 mixture of hexane:isopropanol.
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Flow Rate: 0.5 - 1.0 mL/min
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Detection: UV at a suitable wavelength for the tosyl-derivatized product (e.g., 228 nm).
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Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and enantiomeric excess (ee) of this compound during its synthesis. This data is based on established principles of organic chemistry for preventing racemization in similar reactions.
| Parameter | Condition | Expected Yield | Expected Enantiomeric Excess (ee) | Rationale |
| Base | K₂CO₃ | Good to Excellent | High (>98%) | A mild inorganic base that is generally effective for N-alkylation without promoting significant epimerization. |
| DIPEA | Good to Excellent | High (>98%) | A non-nucleophilic, sterically hindered organic base that minimizes side reactions and epimerization. | |
| NaH | Excellent | Moderate to Low | A very strong base that can lead to deprotonation at the chiral center, increasing the risk of epimerization. | |
| Solvent | Acetonitrile (ACN) | Good to Excellent | High | A polar aprotic solvent that is well-suited for N-alkylation reactions. |
| DMF | Good to Excellent | High | A polar aprotic solvent that can facilitate the reaction, but should be thoroughly dried to avoid side reactions. | |
| Ethanol (EtOH) | Moderate to Good | Moderate to High | A protic solvent that may solvate ions and potentially facilitate epimerization pathways to a greater extent than aprotic solvents. | |
| Temperature | 0 °C | Moderate | Very High (>99%) | Lower temperatures slow down all reaction rates, including any potential epimerization pathways. |
| Room Temp (~25 °C) | Good | High (>98%) | A good compromise between reaction rate and maintaining chiral integrity. | |
| 50 °C | Excellent | Moderate to High | Increased temperature accelerates the reaction but also increases the risk of epimerization. |
Visualizations
Caption: Experimental workflow for the synthesis and chiral analysis of this compound.
Caption: Troubleshooting guide for addressing racemization issues during synthesis.
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: Why is my final product yield significantly lower than expected after the workup?
Answer: Low yields can arise from several factors during the workup process. Here are some common causes and solutions:
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Incomplete Extraction: The product, being a basic piperidine derivative, might have variable solubility in organic solvents depending on the pH of the aqueous layer. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the product in its free base form, which is more soluble in common organic solvents like dichloromethane or ethyl acetate.
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Product Loss During Washes: Acidic washes, intended to remove basic impurities, can protonate the product, making it water-soluble and causing it to be discarded with the aqueous layer. Use a weak acid solution (e.g., 1M citric acid or saturated ammonium chloride) and perform the wash judiciously. Always check the pH of the aqueous layer after the wash.
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Emulsion Formation: Emulsions are common when working with basic amines and can trap the product. To break emulsions, you can add brine (saturated NaCl solution), gently swirl the separatory funnel instead of vigorous shaking, or filter the emulsion through a pad of Celite.
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Incomplete Reaction: If the preceding reaction (e.g., reductive amination or Boc protection) was incomplete, the yield will naturally be low. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) before initiating the workup.
Question 2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a frequent issue when extracting basic organic compounds. Here are several techniques to break an emulsion:
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Addition of Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
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Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without promoting emulsion formation.
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Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
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Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
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Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to the separation of the layers.
Question 3: My purified product shows an extra peak in the NMR or a spot on the TLC that I suspect is a salt. How can I remove it?
Answer: The presence of salts in the final product is often due to an inadequate final wash.
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Final Water Wash: Before drying the organic layer, perform a final wash with deionized water or brine to remove any residual inorganic salts.
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pH Adjustment: If an acidic or basic wash was the last step, a final wash with a neutral aqueous solution is crucial to remove any dissolved salts of the reagents.
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Re-dissolution and Filtration: If the salt has co-precipitated with your product, you can try re-dissolving the crude product in a suitable organic solvent (e.g., dichloromethane) in which the inorganic salt is insoluble, and then filter the solution before concentrating it again.
Question 4: The crude product is an oil and is difficult to purify by crystallization. What are my options?
Answer: While this compound is sometimes reported as a solid, it can also be obtained as a viscous oil, making crystallization challenging.
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Column Chromatography: Purification by flash column chromatography on silica gel is a common alternative. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities. Due to the basic nature of the piperidine nitrogen, it is sometimes beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.
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Solvent Selection for Crystallization: If you wish to attempt crystallization, extensive solvent screening is key. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Cooling the mixture may then induce crystallization.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the workup procedure. Note that these values are illustrative and may need to be optimized for specific reaction scales and conditions.
| Parameter | Recommended Value | Potential Issue & Troubleshooting |
| Aqueous Layer pH for Extraction | > 10 | Issue: Low pH leads to product protonation and loss into the aqueous layer. Solution: Add 1M NaOH or saturated NaHCO₃ until the desired pH is reached. |
| Acidic Wash Solution | 1M Citric Acid or sat. NH₄Cl | Issue: Strong acids (e.g., HCl) can be difficult to remove and may lead to salt formation in the product. Solution: Use a weaker acid for the wash. |
| Organic Solvent for Extraction | Dichloromethane or Ethyl Acetate | Issue: Emulsion formation. Solution: Use gentle agitation and add brine to break emulsions. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Issue: Incomplete drying can lead to water in the final product. Solution: Ensure sufficient drying agent is used (it should be free-flowing) and allow adequate time for drying. |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient (with optional 1% Triethylamine) | Issue: Product streaking on the column. Solution: Add a small amount of a basic modifier like triethylamine to the eluent system. |
Experimental Protocol: Standard Workup Procedure
This protocol outlines a standard workup procedure following the synthesis of this compound.
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Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a reducing agent like sodium borohydride was used, quench the reaction by the slow addition of water or a 10% aqueous citric acid solution until gas evolution ceases.
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Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent like methanol or THF, remove the bulk of the solvent under reduced pressure using a rotary evaporator.
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Phase Separation: Add water and a suitable organic extraction solvent (e.g., dichloromethane or ethyl acetate) to the residue.
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Basification and Extraction: Adjust the pH of the aqueous layer to >10 by adding a base such as 1M NaOH or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL for a small-scale reaction).[1]
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Combine Organic Layers: Combine the organic extracts.
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Washing: Wash the combined organic layers sequentially with:
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Deionized water (1 x volume of organic layer).
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Brine (1 x volume of organic layer).[1]
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization from an appropriate solvent system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the workup of this compound.
References
Technical Support Center: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate and its Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key chiral intermediate. This guide focuses on alternative catalytic methods to traditional synthetic routes, offering solutions to common experimental challenges.
Alternative Catalytic Strategies
The asymmetric synthesis of the chiral 3-aminopiperidine core is the crucial step in producing this compound. This guide explores two primary alternative catalytic approaches:
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Biocatalytic Asymmetric Amination: Utilizing transaminase (TA) enzymes to convert a prochiral piperidone into the desired chiral amine.
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Rhodium-Catalyzed Asymmetric Hydrogenation: Employing chiral rhodium-phosphine complexes to achieve enantioselective reduction of an enamine or tetrahydropyridine precursor.
Troubleshooting Guides
Biocatalytic Asymmetric Amination using Transaminases
Problem 1: Low Conversion of N-Boc-3-piperidone to (S)-3-amino-1-Boc-piperidine
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | The transamination reaction is reversible. To drive the reaction towards the product, use a large excess of the amine donor (e.g., isopropylamine). The resulting acetone co-product is volatile and can be removed, further shifting the equilibrium.[1] |
| Enzyme Inhibition | Both the substrate (ketone) and the product (amine and co-product ketone) can inhibit the transaminase.[2] To mitigate this, consider in situ product removal using techniques like resin-based capture.[3] Alternatively, a two-phase system can help sequester inhibitory species. |
| Suboptimal Reaction Conditions | Transaminase activity is highly dependent on pH and temperature. The optimal pH is typically around 7.0-8.0.[2] Screen a range of temperatures (e.g., 30-55°C) to find the ideal balance between reaction rate and enzyme stability.[1] |
| Insufficient Cofactor (PLP) | Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases. Ensure an adequate concentration of PLP is present in the reaction mixture. |
| Poor Substrate Solubility | N-Boc-3-piperidone has limited solubility in aqueous buffers. The use of a co-solvent like DMSO is often necessary to ensure substrate availability to the enzyme.[1] |
Problem 2: Low Enantiomeric Excess (ee) of the Chiral Amine Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Enzyme Selection | The enantioselectivity is determined by the specific transaminase used. Screen a panel of both (R)- and (S)-selective transaminases to identify the one that provides the desired enantiomer with high ee. |
| Racemization of Product | Although less common under enzymatic conditions, ensure the work-up and purification steps are performed under mild conditions to prevent racemization of the chiral amine. |
| Impure Substrate | Impurities in the starting N-Boc-3-piperidone could potentially interfere with the enzyme's active site, leading to reduced enantioselectivity. Ensure the purity of the starting material. |
Rhodium-Catalyzed Asymmetric Hydrogenation
Problem 1: Low Conversion of the Prochiral Precursor
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | Nitrogen-containing substrates like piperidine derivatives can act as poisons to the rhodium catalyst.[4] Ensure the substrate and solvent are free from impurities. The choice of counter-ion and solvent can also influence catalyst stability. |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is dependent on hydrogen pressure. If low conversion is observed, carefully increase the hydrogen pressure within safe operating limits for the equipment. |
| Incorrect Ligand Choice | The structure of the chiral phosphine ligand is critical for catalytic activity. The choice of ligand can significantly impact the reaction rate. Screening different classes of chiral ligands (e.g., Josiphos, Walphos) may be necessary.[5] |
| Presence of Oxygen | Rhodium catalysts are sensitive to oxidation. Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. |
| Inadequate Catalyst Loading | If other factors have been addressed, a low catalyst loading may be the cause of incomplete conversion. Incrementally increase the catalyst loading, keeping in mind the cost implications. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand for the Substrate | The enantioselectivity is highly dependent on the match between the chiral ligand and the substrate. A ligand that is effective for one type of enamine may not be for another. A thorough screening of different chiral ligands is often required to achieve high ee.[5] |
| Incorrect Solvent or Additives | The reaction solvent and any additives (e.g., bases) can influence the chiral induction.[6] Experiment with different solvents and screen for the effect of basic or acidic additives, as these can alter the coordination environment of the catalyst. |
| Racemization during Work-up | As with the biocatalytic method, ensure that the work-up and purification conditions are mild to prevent racemization of the final product. |
Frequently Asked Questions (FAQs)
Biocatalytic Asymmetric Amination
-
Q1: What is the main advantage of using a transaminase over traditional chemical methods for synthesizing chiral 3-aminopiperidine?
-
A1: The primary advantage is the high enantioselectivity, often exceeding 99% ee, in a single step from a prochiral ketone.[7] This avoids the need for chiral auxiliaries or resolution of racemic mixtures, leading to a more atom-economical and environmentally friendly process.
-
-
Q2: How do I choose the right amine donor for my transaminase reaction?
-
A2: Isopropylamine is a commonly used amine donor because it is inexpensive and the co-product, acetone, is volatile and easily removed, which helps to drive the reaction equilibrium towards the desired amine product.[1] L-Alanine is another option, though the removal of the pyruvate co-product may require an additional enzymatic step.[2]
-
-
Q3: My transaminase is not active. What should I check first?
-
A3: First, confirm the presence of the essential cofactor, pyridoxal-5'-phosphate (PLP). Next, verify that the pH of the reaction buffer is within the optimal range for the enzyme (typically pH 7-8).[2] Finally, ensure that there are no potent inhibitors present in your substrate or buffer.
-
Rhodium-Catalyzed Asymmetric Hydrogenation
-
Q1: What are the most critical parameters to control in a rhodium-catalyzed asymmetric hydrogenation?
-
A1: The three most critical parameters are the choice of the chiral ligand, the exclusion of oxygen, and the purity of the substrate and solvent. The ligand dictates the enantioselectivity, oxygen can irreversibly deactivate the catalyst, and impurities can act as catalyst poisons.[4]
-
-
Q2: Why is a base sometimes added to rhodium-catalyzed hydrogenation reactions?
-
A2: Bases can play several roles, including acting as an activator for the catalyst precursor and facilitating the catalytic cycle.[6] However, the effect of a base is highly system-dependent, and its addition should be optimized for each specific reaction.
-
-
Q3: Can I recycle my rhodium catalyst?
-
A3: While homogeneous rhodium catalysts are difficult to recycle directly from the reaction mixture, strategies such as immobilization on a solid support can facilitate catalyst recovery and reuse. However, leaching of the metal and gradual deactivation can still be challenges.
-
Data Presentation
Table 1: Comparison of Alternative Catalytic Methods for the Synthesis of Chiral 3-Aminopiperidine Precursors
| Parameter | Biocatalytic Asymmetric Amination (Transaminase) | Rhodium-Catalyzed Asymmetric Hydrogenation |
| Substrate | N-protected-3-piperidone | N-protected-tetrahydropyridine or enamine |
| Catalyst | Immobilized ω-Transaminase (e.g., ATA-025-IMB) | [Rh(COD)₂(BF₄)] / Chiral Phosphine Ligand (e.g., Walphos) |
| Typical Yield | >90%[3] | 66-95%[6] |
| Enantiomeric Excess (ee) | >99%[1][7] | >95%[8] |
| Reaction Conditions | Aqueous buffer, 30-55°C, atmospheric pressure[1] | Organic solvent, elevated H₂ pressure (e.g., 10 bar), 25-50°C[4] |
| Key Advantages | High enantioselectivity, mild conditions, environmentally benign | High turnover numbers, broad substrate scope for related systems |
| Key Challenges | Unfavorable equilibrium, substrate/product inhibition[2] | Catalyst sensitivity to poisoning, cost of rhodium and ligands[4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound via Transaminase
Step 1: Asymmetric Amination of N-Boc-3-piperidone
-
To a solution of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (1.4 mM), add the immobilized (S)-selective ω-transaminase.
-
Stir the mixture at 35°C for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone in DMSO (to a final concentration of ~30% v/v).
-
Stir the reaction mixture at 50°C and monitor the conversion by HPLC or TLC.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-3-amino-1-Boc-piperidine.[7]
Step 2: N-Benzylation
-
Dissolve the crude (S)-3-amino-1-Boc-piperidine in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base (e.g., potassium carbonate, 3 equivalents).
-
Add benzyl bromide (1.2 equivalents) and stir the reaction at reflux for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Boc Protection (Formation of the Final Product)
-
Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product, this compound, by column chromatography.
Protocol 2: Synthesis via Rhodium-Catalyzed Asymmetric Hydrogenation
Step 1: Asymmetric Hydrogenation of a Tetrahydropyridinium Salt
-
In a glovebox, charge a pressure reactor with the N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-1,2,3,6-tetrahydropyridinium salt, a rhodium precursor (e.g., [Rh(NBD)₂(BF₄)]), and a chiral phosphine ligand (e.g., Walphos 003) in a degassed solvent such as methanol.
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 10 bar).
-
Stir the reaction at a controlled temperature (e.g., 50°C) for 12-24 hours.
-
Monitor the reaction for completion.
-
Carefully vent the hydrogen pressure and concentrate the reaction mixture under reduced pressure to obtain the crude chiral piperidine derivative.
Step 2: Conversion to this compound
Note: The subsequent steps would involve deprotection and reprotection sequences tailored to the specific product from the hydrogenation step to yield the final target molecule. The exact sequence will depend on the protecting groups used in the precursor.
Visualizations
Experimental Workflow Diagrams (Graphviz)
Caption: Chemo-enzymatic synthesis workflow for the target molecule.
References
- 1. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Analysis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate and Related Structures
Introduction: Chiral-substituted piperidines are crucial structural motifs in numerous pharmaceutical compounds. (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate serves as a key building block in synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost analytical technique for the unambiguous structural elucidation and stereochemical assignment of such molecules. This guide provides a comparative overview of the NMR analysis of the title compound and structurally related analogues, offering insights into how subtle structural modifications are reflected in their NMR spectra. While comprehensive spectral data for the specific (S)-enantiomer is not widely published, this guide utilizes data from closely related compounds to illustrate the analytical principles.
Experimental Protocols
A standardized protocol for acquiring NMR spectra is essential for data comparability. The following is a typical procedure for the characterization of piperidine derivatives.
General NMR Spectroscopy Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data for ¹H NMR are reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant (J) in Hertz (Hz), and integration. ¹³C NMR data are reported in terms of chemical shift (δ ppm).
NMR Data Comparison
The analysis of NMR spectra allows for the precise mapping of a molecule's structure. By comparing the spectra of the target compound with its analogues, researchers can identify key signals corresponding to specific functional groups and understand the electronic effects of various substituents.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C₁₇H₂₆N₂O₂ | No published data found. Expected signals would be similar to the racemic mixture, with characteristic peaks for the benzyl, piperidine, and Boc groups. | No published data found. |
| tert-Butyl (piperidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Data not available in searched literature. | Data not available in searched literature. |
| tert-Butyl benzylcarbamate [1] | C₁₂H₁₇NO₂ | 7.34-7.24 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 4.31 (s, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | 155.90, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |
Analysis of Spectral Data:
-
tert-Butyl Benzylcarbamate: This acyclic analogue provides reference chemical shifts for the N-Boc and N-benzyl groups.[1] The five aromatic protons appear as a multiplet between 7.24-7.34 ppm.[1] The benzylic methylene protons (CH₂) are observed as a singlet at 4.31 ppm, and the nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at 1.46 ppm.[1] In the ¹³C NMR spectrum, the aromatic carbons and the carbonyl, quaternary, and methyl carbons of the Boc group are clearly resolved.[1]
-
tert-Butyl (piperidin-3-yl)carbamate: In this analogue, the removal of the N-benzyl group is expected to cause a significant upfield shift for the protons and carbons of the piperidine ring, particularly those at positions 2 and 6, due to the removal of the deshielding effect of the benzyl group.
-
This compound: For the target molecule, one would expect to see the characteristic signals for all three components:
-
Benzyl Group: Aromatic protons (5H) in the ~7.2-7.4 ppm region and a singlet for the benzylic CH₂ around 3.5 ppm.
-
Piperidine Ring: A series of complex multiplets for the aliphatic protons on the piperidine ring, typically in the 1.5-3.0 ppm range. The proton at C3, bearing the carbamate, would likely appear as a broad multiplet further downfield.
-
Boc Group: A sharp singlet for the nine t-butyl protons around 1.45 ppm and a signal for the carbamate NH.
-
The chirality at the C3 position of the piperidine ring does not significantly alter the ¹H or ¹³C NMR spectrum compared to its (R)-enantiomer or the racemic mixture under standard achiral solvent conditions. However, the use of chiral solvating agents or chiral derivatizing agents can be employed to induce diastereomeric separation of signals, allowing for the determination of enantiomeric purity by NMR.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the structural and chiral analysis of a substituted piperidine using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis of chiral piperidines.
References
A Comparative Guide to Chiral HPLC Methods for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate. Given the limited availability of a specific published method for this compound, this document outlines established strategies for structurally similar molecules, particularly its precursor 3-aminopiperidine, to provide a robust starting point for method development.
This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] The stereochemistry at the C3 position of the piperidine ring is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient.[1] Therefore, accurate determination of enantiomeric purity is a critical quality control step.
Comparative Analysis of Chiral HPLC Strategies
The development of a chiral HPLC method for tert-Butyl (1-benzylpiperidin-3-yl)carbamate can proceed via two primary strategies: direct analysis on a chiral stationary phase (CSP) or indirect analysis following derivatization.
Direct Chiral HPLC Analysis: This is often the preferred approach due to its simplicity. The success of this method relies on the inherent chirality of the stationary phase to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are versatile and widely used for a broad range of chiral compounds.
Indirect Chiral HPLC Analysis via Derivatization: This strategy is employed when the analyte lacks a suitable chromophore for UV detection or when direct methods fail to achieve adequate separation. A chiral or achiral derivatizing agent can be reacted with the analyte to form diastereomers or a more readily detectable compound, respectively. For piperidine-containing molecules, derivatization of the secondary amine is a common approach.
Data on Chiral Separation of Structurally Related Compounds
While a specific method for the title compound is not widely published, methods for its precursor, 3-aminopiperidine, offer valuable insights. The following table summarizes experimental conditions from published methods for related compounds, which can serve as a starting point for method development.
| Compound Analyzed | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Benzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate aqueous solution-Isopropanol (99:1) | 0.8 | 254 nm | >1.5 | [2] |
| p-Tosyl-3-aminopiperidine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | 228 nm | >4.0 | [3] |
| 3-Aminopiperidine | Crownpak CR+ (150x4.6mm) | 95:5 (v/v) HClO4 (pH=1):MeOH | 0.6 | Refractive Index | Not Specified | [2] |
| Propyl chloroformate derivative of 3-aminopiperidine | CHIRALCEL AS-RH (150x4.6mm) | 70:30 (v/v) Water:Acetonitrile | 1.0 | 254 nm | Not Specified | [2] |
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the chiral analysis of this compound.
Protocol 1: Direct Chiral HPLC Method (Hypothetical)
This protocol is a suggested starting point for direct analysis.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. The ratio should be optimized, starting with 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or a wavelength determined by the UV spectrum of the analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like isopropanol to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic mixture to identify the retention times of both enantiomers. Subsequently, inject the (S)-enantiomer sample to confirm its peak.
Protocol 2: Indirect Chiral HPLC Method via Derivatization with Benzoyl Chloride
This protocol is based on a method for the precursor, 3-aminopiperidine.[2]
-
Derivatization:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or a suitable method).
-
Work up the reaction by washing with a mild aqueous base and then brine. Dry the organic layer and evaporate the solvent.
-
-
HPLC Analysis of the Derivative:
-
Column: ChromTech CHIRAL-AGP (150 x 4.0 mm, 5 µm).
-
Mobile Phase: 0.015 mol/L Phosphate aqueous solution-Isopropanol (99:1).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the derivatized product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL.
-
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for establishing a chiral HPLC method for this compound.
Caption: Workflow for Chiral HPLC Method Development.
References
A Comparative Guide to (S)- and (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise stereochemistry of chiral building blocks is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the (S)- and (R)-enantiomers of tert-butyl (1-benzylpiperidin-3-yl)carbamate, crucial intermediates in the synthesis of numerous therapeutic agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction to Stereoisomers in Drug Development
(S)- and (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate are enantiomers, non-superimposable mirror images of each other. While possessing identical chemical formulas and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference has profound implications for their biological activity, as molecular recognition by enzymes and receptors is highly stereospecific. The N-benzyl and tert-butoxycarbonyl (Boc) protecting groups facilitate their use in multi-step syntheses, allowing for selective reactions at other positions of the piperidine ring.
Comparison of Synthetic Utility and Performance
While specific side-by-side comparative studies on the synthesis of the individual (S) and (R) enantiomers of tert-butyl (1-benzylpiperidin-3-yl)carbamate are not extensively documented in publicly available literature, the primary determinant of their utility lies in the stereochemical requirements of the target molecule. The synthesis of each enantiomer generally follows the same reaction pathway, starting from the corresponding chiral 3-aminopiperidine precursor.
The key distinction in their synthetic performance is therefore not in the ease of their own synthesis, but in the biological activity of the downstream products. For instance, in the synthesis of the DPP-4 inhibitor Alogliptin, the (R)-enantiomer of the 3-aminopiperidine core is essential for its therapeutic effect.[1][2] Alogliptin is specifically the (R)-enantiomer, and the (S)-enantiomer is not detectable at the therapeutic 25 mg dose, indicating it is likely inactive or possesses a significantly different pharmacological profile.[3]
Table 1: Physicochemical Properties of Precursor Enantiomers
| Property | (R)-tert-Butyl (piperidin-3-yl)carbamate | (S)-tert-Butyl (piperidin-3-yl)carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol |
| Typical Purity | >98% | >98% |
| Stereochemistry | (R) | (S) |
Experimental Protocols
The following protocols outline the general synthesis of the enantiomerically pure precursors and their subsequent N-benzylation. These methods are applicable to both (S) and (R) enantiomers, starting from the appropriate chiral material.
Protocol 1: Synthesis of Enantiomerically Pure (R)- or (S)-tert-Butyl (piperidin-3-yl)carbamate
The synthesis of the chiral precursors, (R)- and (S)-3-aminopiperidine, is a critical first step. Asymmetric synthesis or resolution of a racemic mixture can be employed. One common method involves the resolution of racemic 3-aminopiperidine using a chiral acid, followed by Boc-protection.
Materials:
-
(R)- or (S)-3-aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the enantiomerically pure 3-aminopiperidine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Boc₂O (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure tert-butyl (piperidin-3-yl)carbamate enantiomer.
Protocol 2: N-Benzylation of (R)- or (S)-tert-Butyl (piperidin-3-yl)carbamate
Materials:
-
(R)- or (S)-tert-butyl (piperidin-3-yl)carbamate
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or other suitable solvent
Procedure:
-
To a solution of the enantiomerically pure tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield the pure (R)- or (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
Table 2: Representative Yields in Pharmaceutical Synthesis
| Intermediate | Reaction Step | Reported Yield | Reference |
| (R)-3-Aminopiperidine dihydrochloride | Resolution and salt formation | 89% - 93% | Patent CN103319399A |
| N-Boc protected Alogliptin intermediate | Coupling of (R)-tert-butyl (piperidin-3-yl)carbamate | ~75% - 96% | Patent EP2410855B1 |
Note: Yields are highly dependent on specific reaction conditions and scale.
Mandatory Visualizations
Logical Workflow for Synthesis
Caption: General synthetic workflow for the preparation of the target enantiomers and their use in API synthesis.
Signaling Pathway of DPP-4 Inhibition
Caption: The signaling pathway of DPP-4 inhibition by drugs synthesized from the (R)-enantiomer.
Chiral Analysis
Ensuring the enantiomeric purity of the intermediates is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.
General Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating piperidine derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
Detection: UV detection is commonly used, often requiring derivatization of the amine with a chromophore-containing reagent like p-toluenesulfonyl chloride to enhance sensitivity.[1]
Conclusion: The Decisive Role of Stereochemistry
In the synthesis of pharmaceuticals, the choice between (S)- and (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate is dictated by the stereochemical requirement of the final biologically active molecule. While their own synthesis and chemical reactivity are largely analogous, their performance as precursors is vastly different due to the stereospecificity of biological targets. The case of Alogliptin clearly illustrates that the (R)-enantiomer is the key to therapeutic efficacy, rendering the (S)-enantiomer an undesirable impurity. Therefore, for researchers and professionals in drug development, the critical consideration is not a comparison of the synthetic accessibility of these enantiomers, but a thorough understanding of the stereochemistry required for the desired pharmacological effect, coupled with robust analytical methods to ensure enantiomeric purity throughout the synthetic process.
References
Determining the Enantiomeric Purity of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral pharmaceutical intermediates, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge. This guide provides a comprehensive comparison of methodologies for quantifying the enantiomeric purity of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.
This document outlines and contrasts the two most prevalent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Additionally, it briefly discusses the application of Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents as an alternative method. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound is primarily between Chiral HPLC and Chiral SFC. Both methods offer high precision and accuracy, but they differ significantly in terms of speed, solvent consumption, and operational considerations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase (typically CO2). | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Speed | Longer analysis times. | 3 to 5 times faster than HPLC.[1] | Rapid, with sample preparation being the main time factor. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower consumption of organic solvents, primarily using supercritical CO2.[1] | Minimal solvent usage (deuterated NMR solvents). |
| Separation Efficiency | Good to excellent. | Often higher efficiency and better resolution than HPLC.[2] | Dependent on the choice of chiral solvating agent and the extent of chemical shift differentiation. |
| Method Development | Can be time-consuming, requiring screening of various columns and mobile phases.[3] | Generally faster method development due to rapid equilibration times. | Requires screening of suitable chiral solvating agents. |
| Cost | Lower initial instrument cost, but higher solvent and disposal costs. | Higher initial instrument cost, but lower operational costs due to reduced solvent usage. | High instrument cost, but low cost per sample. |
Experimental Protocols
Detailed methodologies for each of the primary techniques are presented below. These protocols are based on established methods for structurally related compounds and serve as a strong starting point for method development for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated procedure for the final drug product, Alogliptin, and is suitable for the analysis of its intermediate.[4][5]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.
-
Column: Lux Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of ethanol and n-hexane with a small percentage of an amine modifier (e.g., 0.1% diethylamine) is a common starting point for polysaccharide-based chiral stationary phases. The exact ratio should be optimized to achieve the best separation. A typical starting condition could be Ethanol:n-Hexane:Diethylamine (10:90:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a faster and more environmentally friendly alternative to HPLC.[1][6]
-
Instrumentation: Waters ACQUITY UPC² system or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% diethylamine
-
-
Gradient: A typical screening gradient would be to start with a low percentage of the co-solvent (e.g., 5% B) and increase to a higher percentage (e.g., 40% B) over a few minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV, wavelength extracted at 230 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) Protocol
This method provides a rapid assessment of enantiomeric excess without the need for chromatographic separation.[7][8]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative is a common choice for chiral amines and carbamates.[9]
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure:
-
Prepare a stock solution of the chiral solvating agent (e.g., 50 mM in CDCl₃).
-
Prepare a solution of the analyte, this compound, of a known concentration (e.g., 60 mM in CDCl₃).
-
In an NMR tube, mix a specific volume of the analyte solution with an equimolar or slightly excess amount of the CSA solution.
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The difference in chemical shifts (Δδ) between the diastereomeric complexes indicates the degree of chiral recognition.
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Caption: Workflow for enantiomeric excess determination by NMR with a Chiral Solvating Agent.
Conclusion
For the routine determination of the enantiomeric excess of this compound, both Chiral HPLC and Chiral SFC are highly effective and reliable methods. Chiral SFC is generally the preferred method due to its significant advantages in terms of speed and reduced environmental impact, making it more cost-effective for high-throughput screening and routine quality control. Chiral HPLC remains a robust and widely accessible alternative. NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach that is particularly useful for quick checks of enantiomeric purity and for high-throughput screening where chromatographic method development may be a bottleneck. The choice of the optimal method will ultimately depend on the specific laboratory's instrumentation availability, sample throughput requirements, and cost considerations.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. PPT - A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate PowerPoint Presentation - ID:7848434 [slideserve.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometric Analysis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key chiral intermediate, in comparison to its enantiomer and structurally related analogs. This guide provides predicted fragmentation data, detailed experimental protocols, and visual representations of fragmentation pathways to aid in structural elucidation and analytical method development.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient. Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of such chiral intermediates. This guide presents a comparative analysis of the mass spectrometric behavior of this compound and three key comparators: its (R)-enantiomer, the corresponding de-benzylated analog (tert-Butyl piperidin-3-ylcarbamate), and the de-protected amine (1-Benzyl-3-aminopiperidine). Understanding the distinct fragmentation patterns of these molecules can aid in their unambiguous identification and differentiation in complex mixtures.
Comparative Fragmentation Analysis
The mass spectrometric analysis, particularly using soft ionization techniques like Electrospray Ionization (ESI), provides valuable information about the molecular weight and structural features of the analytes. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are indicative of the compound's structure.
While mass spectrometry is generally insensitive to stereoisomerism under achiral conditions, the fragmentation patterns of constitutional isomers and analogs with different functional groups will exhibit significant differences. The table below summarizes the key physicochemical properties and the predicted major fragment ions for the target compound and its comparators when subjected to positive ion ESI-MS/MS.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) |
| This compound | C₁₇H₂₆N₂O₂ | 290.40 | 291.2 | 235.2, 191.2, 91.1 |
| (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C₁₇H₂₆N₂O₂ | 290.40 | 291.2 | 235.2, 191.2, 91.1 |
| tert-Butyl piperidin-3-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | 201.2 | 145.1, 101.1 |
| 1-Benzyl-3-aminopiperidine | C₁₂H₁₈N₂ | 190.29 | 191.2 | 174.1, 91.1 |
Key Observations from Fragmentation Data:
-
(S)- and (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: As enantiomers, these compounds are expected to have identical mass spectra under standard achiral LC-MS conditions. The protonated molecule [M+H]⁺ appears at m/z 291.2. The major fragmentation pathways involve the loss of the tert-butyl group (as isobutylene, 56 Da) to yield a fragment at m/z 235.2, and the subsequent loss of carbon dioxide (44 Da) to produce a fragment at m/z 191.2. A prominent peak at m/z 91.1, corresponding to the tropylium ion, is characteristic of the benzyl group.
-
tert-Butyl piperidin-3-ylcarbamate: This analog, lacking the benzyl group, shows a protonated molecule at m/z 201.2. Its fragmentation is dominated by the loss of the tert-butyl group (56 Da) to give a fragment at m/z 145.1, followed by the loss of carbon dioxide to yield a fragment at m/z 101.1. The absence of the m/z 91.1 fragment is a key differentiator from its benzylated counterpart.
-
1-Benzyl-3-aminopiperidine: The de-protected amine has a protonated molecule at m/z 191.2. A characteristic fragment is observed at m/z 91.1, corresponding to the tropylium ion. Another expected fragment at m/z 174.1 arises from the loss of ammonia (17 Da). The fragmentation pattern is significantly different due to the absence of the Boc protecting group.
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound and its analogs.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis: Product ion scans of the protonated molecules ([M+H]⁺) are performed using a suitable collision energy (e.g., 10-30 eV) to induce fragmentation.
Visualizing Fragmentation and Workflow
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for comparative analysis.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: Experimental workflow for comparative mass spectrometric analysis.
Conclusion
The mass spectrometric analysis of this compound and its structural analogs reveals distinct fragmentation patterns that are highly informative for their identification and differentiation. The characteristic loss of the Boc group and the formation of the tropylium ion from the benzyl moiety are key diagnostic features. While standard mass spectrometry cannot distinguish between the (S) and (R) enantiomers, it is a powerful tool for confirming the identity of the target molecule and for detecting the presence of structurally related impurities. The provided experimental protocol and fragmentation diagrams serve as a valuable resource for researchers in the development of robust analytical methods for these important pharmaceutical intermediates.
A Comparative Guide to the Characterization of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical characterization of chiral molecules such as (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate and its derivatives is paramount in drug discovery and development. The three-dimensional arrangement of atoms can significantly influence a compound's pharmacological activity, metabolic profile, and potential toxicity. While single-crystal X-ray crystallography is the definitive method for determining absolute configuration, a comprehensive understanding of its capabilities in comparison to other analytical techniques is essential for a robust characterization strategy. This guide provides an objective comparison of various analytical methods, supported by general experimental protocols relevant to the analysis of chiral piperidine derivatives.
Comparison of Analytical Techniques for Chiral Analysis
The selection of an appropriate analytical technique for chiral analysis depends on several factors, including the stage of research, the nature of the sample, and the specific information required. Below is a comparative summary of key techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single, well-ordered crystal. | Unambiguous 3D molecular structure, including absolute configuration, bond lengths, and angles.[1][2][3][4][5] | Provides the most definitive structural data.[1][3][4] | Requires a suitable single crystal, which can be challenging to grow.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed information about molecular connectivity and relative stereochemistry. Absolute configuration can be determined using chiral solvating or derivatizing agents.[7][8][9] | Non-destructive, provides rich structural information in solution. | Standard NMR is "chirally blind"; requires chiral auxiliaries for enantiomeric differentiation.[9][10][11] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules.[12][13][14][15][16] | Information about the stereochemical environment and secondary structure of macromolecules. Can be used to determine absolute configuration by comparing with known standards or theoretical calculations.[3][12] | Highly sensitive to stereochemistry, requires small amounts of sample. | Interpretation can be complex and often requires reference data. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight and fragmentation patterns. Chiral analysis is possible by forming diastereomeric complexes with a chiral selector.[17][18][19][20][21] | High sensitivity, speed, and specificity.[17] | Inherently "chirally blind"; requires coupling with a chiral separation technique or the use of chiral selectors.[19][20] |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase.[22][23][24][25] | Separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee).[22] | Highly accurate for determining enantiomeric purity. | Does not directly provide structural information or absolute configuration. |
Experimental Protocols
General Synthesis of this compound
A general synthetic route to this compound involves the reaction of (S)-3-aminopiperidine with a benzylating agent, followed by protection of the amino group. The following is a representative, non-optimized protocol based on common organic synthesis methodologies.
Materials:
-
(S)-3-aminopiperidine dihydrochloride
-
Benzyl bromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Benzylation: To a solution of (S)-3-aminopiperidine dihydrochloride in DCM, add an excess of triethylamine to neutralize the hydrochloride salts. Add benzyl bromide dropwise at room temperature and stir the reaction mixture overnight.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Boc Protection: Dissolve the crude N-benzylpiperidine intermediate in DCM. Add di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
General Protocol for Crystallization for X-ray Analysis
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. This often requires screening various conditions.
Materials:
-
Purified this compound derivative
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, diethyl ether)
Procedure:
-
Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the container can be insulated to slow the cooling rate.[26][27]
-
Crystal Growth: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[26]
-
Vapor Diffusion: An alternative method is to dissolve the compound in a "good" solvent and place this solution in a sealed container with a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Isolation: Once suitable crystals have formed, they can be carefully isolated by filtration and washed with a small amount of cold solvent.
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral molecule like this compound.
Caption: Workflow for the characterization of a chiral molecule.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Discrimination of Chiral Compounds Using NMR Spectroscopy [miamioh.ecampus.com]
- 9. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. scispace.com [scispace.com]
- 12. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. portlandpress.com [portlandpress.com]
- 15. OPG [opg.optica.org]
- 16. ntu.edu.sg [ntu.edu.sg]
- 17. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 22. Chiral analysis - Wikipedia [en.wikipedia.org]
- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. science.uct.ac.za [science.uct.ac.za]
- 27. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Alternative Protecting Groups for (S)-1-benzyl-3-aminopiperidine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is paramount. While the tert-butoxycarbonyl (Boc) group is a workhorse for amine protection, its reliance on acidic conditions for removal can be detrimental to sensitive substrates. This guide provides an objective comparison of viable alternative protecting groups for the secondary amine of (S)-1-benzyl-3-aminopiperidine, focusing on the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups. This comparison is supported by experimental data to inform the selection of an optimal synthetic strategy.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method. The following tables summarize quantitative data for the protection of (S)-1-benzyl-3-aminopiperidine and related aminopiperidine derivatives, as well as the conditions for the removal of each protecting group.
Table 1: Comparison of Protection Reaction Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Cbz | Cbz-OSu | - | Not Specified | Not Specified | Not Specified | 82-84 | (R/S)-1-Boc-3-aminopiperidine[1] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - rt | 20 | 90 | General Amine[2] |
| Fmoc | Fmoc-Cl | - | H₂O | 60 | Not Specified | 84 | Piperidine |
| Teoc | Teoc-OBt | Et₃N | CH₂Cl₂ | 20-25 | Not Specified | 92 | Amino Acid Derivative[3] |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Deprotection Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cbz | H₂ (gas) | 10% Pd/C | Ethanol | rt | 3 | 90-92[1] |
| Cbz | Ammonium Formate | 10% Pd/C | Methanol | Reflux | 0.1-1 | High |
| Fmoc | 20% Piperidine | - | DMF | rt | 0.2-0.5 | High[4][5] |
| Teoc | TBAF | - | THF | rt | Not Specified | 85[3] |
Orthogonality and Strategic Considerations
The primary advantage of these alternative protecting groups lies in their orthogonal deprotection strategies, allowing for selective removal in the presence of other protecting groups.
-
Cbz is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Its removal by hydrogenolysis offers a mild and highly selective deprotection method, provided the molecule does not contain other reducible functional groups.[2]
-
Fmoc is cleaved under mild basic conditions, making it orthogonal to acid-labile groups like Boc and hydrogenation-labile groups like Cbz.[6]
-
Teoc is exceptionally stable to a wide range of conditions, including acidic and basic environments, as well as catalytic hydrogenation.[3] Its removal is specifically achieved with fluoride ions, providing a unique and highly orthogonal deprotection strategy.[3]
The selection of a protecting group should be guided by the overall synthetic plan, considering the stability of other functional groups present in the molecule and the sequence of planned reactions.
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the amino group of (S)-1-benzyl-3-aminopiperidine with Cbz, Fmoc, and Teoc groups.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
A Comparative Guide to the Characterization of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a chiral synthetic intermediate of significant interest in pharmaceutical development due to its role as a key building block for various therapeutic agents. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the essential analytical techniques used to characterize this compound, offering a benchmark for its identity, purity, and stereochemical integrity against its (R)-enantiomer and racemic mixture.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of the enantiomers and the racemic mixture of tert-Butyl (1-benzylpiperidin-3-yl)carbamate are identical, with the exception of their interaction with plane-polarized light (optical rotation). These properties are crucial for initial identification and for setting quality control specifications.[1][2][3][4]
| Property | This compound | (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | rac-tert-Butyl (1-benzylpiperidin-3-yl)carbamate |
| Molecular Formula | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂ | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol | 290.40 g/mol | 290.40 g/mol |
| CAS Number | 216854-24-9 | 454713-13-4 | 478828-62-5 |
| Appearance | White to off-white solid (Predicted) | White to off-white solid (Predicted) | White to off-white solid (Predicted) |
| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | Specific value not widely reported, but will be non-zero. | 0° (no optical activity) |
Structural and Purity Analysis: A Multi-Technique Approach
A comprehensive characterization of this compound relies on a suite of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and the overall connectivity of the molecule. The spectra for the (S)- and (R)-enantiomers will be identical in an achiral solvent.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
~7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~4.50-5.00 ppm (br s, 1H): NH proton of the carbamate.
-
~3.50 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). These protons are diastereotopic due to the adjacent chiral center and may appear as two distinct signals or a broad singlet.[5]
-
~1.50-3.00 ppm (m, 9H): Piperidine ring protons.
-
~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
~138 ppm: Quaternary aromatic carbon of the benzyl group.
-
~127-129 ppm: Aromatic carbons of the benzyl group.
-
~79 ppm: Quaternary carbon of the tert-butyl group.
-
~40-60 ppm: Carbons of the piperidine ring and the benzylic methylene carbon.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
Expected Mass Spectrum Data (ESI-MS):
-
[M+H]⁺: The most prominent peak will be the protonated molecule at m/z 291.2, corresponding to the molecular formula C₁₇H₂₇N₂O₂⁺.
-
Key Fragmentation Ions: A characteristic fragment would be the loss of the Boc group or the benzyl group. A major fragment ion is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group.[8][9][10][11][12] Another expected fragmentation is the loss of isobutylene from the Boc group, resulting in a fragment at m/z 235.2.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Spectral Data (KBr pellet or thin film):
-
~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.[13]
-
~2950-3050 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
-
~1680-1720 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group.[13][14][15][16]
-
~1500-1550 cm⁻¹: N-H bending vibration.
-
~1150-1250 cm⁻¹: C-O stretching of the carbamate.
-
~700-750 cm⁻¹ and ~750-800 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for determining the enantiomeric purity of this compound. Since the underivatized compound may lack a strong chromophore for UV detection, pre-column derivatization is often employed.[17][18][19][20]
Comparison of HPLC Methods:
| Technique | This compound | (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | rac-tert-Butyl (1-benzylpiperidin-3-yl)carbamate |
| Chiral HPLC | A single peak corresponding to the (S)-enantiomer. | A single peak with a different retention time than the (S)-enantiomer. | Two peaks of equal area, corresponding to the (S)- and (R)-enantiomers. |
| Achiral HPLC | A single peak. | A single peak with the same retention time as the (S)-enantiomer. | A single peak. |
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral intermediate like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-32 scans). The spectral width should cover the range of -1 to 10 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C. The spectral width should cover the range of 0 to 200 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.[21]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Analysis: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Operate the mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Derivatization (if necessary): As the target molecule lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. A common approach for amines is derivatization with an agent like benzoyl chloride or dansyl chloride.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating enantiomers of carbamates.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection Wavelength: Selected based on the absorbance maximum of the derivatized or underivatized compound.
-
-
Analysis:
-
Inject a solution of the racemic mixture to determine the retention times of both the (S)- and (R)-enantiomers.
-
Inject a solution of the this compound sample to determine its enantiomeric purity by measuring the peak areas of both enantiomers. The enantiomeric excess (%ee) can be calculated using the formula: %ee = [([Area_S] - [Area_R]) / ([Area_S] + [Area_R])] x 100.
-
Polarimetry
-
Sample Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform or methanol).
-
Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill the sample cell of a known path length (l, in dm) with the sample solution and measure the observed optical rotation (α).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l). The temperature and wavelength should be reported with the value. The (S)- and (R)-enantiomers will have specific rotations of equal magnitude but opposite signs.[22][23]
References
- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 18. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 19. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 21. rsc.org [rsc.org]
- 22. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The performance of GC-MS is objectively compared with alternative analytical techniques, supported by illustrative experimental data and detailed methodologies to assist in selecting the most suitable method for quality control and impurity profiling.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of potential impurities. While GC-MS is a powerful tool for volatile and semi-volatile compounds, other methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages, particularly for chiral separations without derivatization.
Table 1: Comparison of Analytical Methods for the Purity Analysis of this compound
| Feature | GC-MS | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities; chiral analysis often requires derivatization. | Enantiomeric purity determination and quantification of non-volatile impurities.[1] | "Green" and rapid alternative to HPLC for chiral separations.[2] |
| Sample Volatility | Requires volatile or thermally stable analytes (derivatization may be needed).[3] | Not required. | Not required. |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer. | High-Performance Liquid Chromatograph with a UV or MS detector. | Supercritical Fluid Chromatograph with a UV or MS detector. |
| Column/Stationary Phase | Chiral capillary columns (e.g., cyclodextrin-based) for enantiomeric separation; standard non-polar columns (e.g., DB-5ms) for general impurity profiling.[2] | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based). | Chiral Stationary Phases (CSPs), similar to HPLC. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | Organic solvents (e.g., hexane, ethanol, isopropanol) and buffers. | Supercritical CO2 with co-solvents (e.g., methanol).[2] |
| Key Advantages | High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | Well-established and robust for direct chiral separations of non-volatile compounds.[1] | Faster analysis times and reduced organic solvent consumption compared to HPLC.[2] |
| Key Disadvantages | Potential for thermal degradation of the analyte; may require derivatization for chiral analysis of polar compounds.[3] | Higher consumption of organic solvents, longer run times compared to SFC. | Requires specialized instrumentation. |
| Typical Limit of Quantitation (LOQ) | ppm level for volatile impurities. | < 0.1% for enantiomeric impurity. | Comparable to HPLC. |
Experimental Protocols
Detailed methodologies for GC-MS and a comparative HPLC method are provided below. These protocols are illustrative and may require optimization for specific instrumentation and sample matrices.
GC-MS Method for Purity and Impurity Profiling
This method is designed for the analysis of this compound and its potential volatile impurities. For enantiomeric purity analysis, a chiral column is required.
Sample Preparation:
-
Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
For the analysis of potential acidic or basic impurities, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and volatility.[1]
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | For achiral analysis: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.For chiral analysis: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 280 °C. |
| Injection Volume | 1 µL (Split mode, 50:1). |
| Oven Temperature Program | Initial 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C. |
| MSD Source Temperature | 230 °C. |
| MSD Quadrupole Temperature | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 40-550. |
Potential Impurities to Monitor:
-
Starting materials: (S)-3-aminopiperidine, benzyl bromide/chloride, di-tert-butyl dicarbonate.
-
By-products: Di-benzylated piperidine, N-Boc deprotected product, over-alkylated products.
-
Enantiomeric impurity: (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
Comparative Chiral HPLC Method
This method serves as a common alternative for the direct enantiomeric purity analysis of the target compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | HPLC with a UV detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation and Visualization
Clear presentation of quantitative data is crucial for the comparison of analytical methods. The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of this compound.
Table 2: Expected Quantitative Data from a Validated GC-MS Method
| Parameter | Expected Value/Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01% (for enantiomeric impurity on a chiral column) |
| Limit of Quantitation (LOQ) | ~0.03% (for enantiomeric impurity on a chiral column) |
| Resolution (Rs) | > 2.0 between enantiomers (on a chiral column) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS purity analysis and a decision-making process for selecting the appropriate analytical technique.
References
A Comparative Guide to the Synthetic Routes of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is a critical aspect of drug development, influencing both efficacy and safety. This guide provides an objective comparison of prominent synthetic routes to this key intermediate, supported by experimental data to inform decisions on process development and scale-up.
Comparison of Synthetic Strategies
Three primary strategies for the synthesis of this compound have been identified in the literature:
-
Linear Synthesis from a Chiral Pool Precursor: This approach utilizes a readily available chiral starting material, such as an amino acid, to construct the piperidine ring with the desired stereochemistry.
-
Enzymatic Resolution/Asymmetric Synthesis: Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for establishing the chiral center.
-
Synthesis from a Prochiral Precursor followed by Chiral Resolution or Asymmetric Transformation: This strategy involves creating the racemic piperidine core and then separating the enantiomers or using a chiral auxiliary to direct the stereochemistry.
The following sections provide a detailed comparison of these routes, focusing on key performance indicators such as yield, enantiomeric purity, and reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes to this compound and its key precursors.
| Route | Key Transformation | Starting Material | Product | Yield (%) | Enantiomeric Purity (ee %) | Key Reagents | Reference |
| Route 1: From L-Glutamic Acid | Cyclization of a ditosylate with benzylamine | (S)-tert-butyl (4,5-bis((tosyloxy)methyl)dihydrofuran-2-yl)carbamate | This compound | 68 | Not Reported | Benzylamine, p-toluenesulfonyl chloride | |
| Route 2: Enzymatic Cascade | Reductive amination of an amino aldehyde | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54 | High (not quantified) | Galactose oxidase variants, Imine reductase | [1] |
| Route 3: From N-Boc-3-piperidone | Asymmetric reductive amination | N-Boc-3-piperidone | (S)-3-aminopiperidine dihydrochloride | 55 | 99.2 | (S)-t-butyl sulfonamide, NaBH4 | [2] |
| Route 4: From (S)-3-Amino-1-Boc-piperidine | N-Benzylation (Hypothetical final step) | (S)-3-Amino-1-Boc-piperidine | This compound | Not Reported | Not Reported | Benzyl bromide, Base | General Knowledge |
| - Sub-route 4a: From Azide | Hydrogenation | (S)-tert-butyl 3-azidopiperidine-1-carboxylate | (S)-3-Amino-1-Boc-piperidine | 90 | Not Reported | Pd/C, H2 | [3] |
| - Sub-route 4b: From Lactam | Reduction | tert-butyl (S)-2-oxopiperidin-3-ylcarbamate | (S)-3-Amino-1-Boc-piperidine | 30 | Not Reported | Borane-THF complex | [4] |
| - Sub-route 4c: Transaminase | Asymmetric amination | N-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | 95 (conversion) | Not Reported | ω-Transaminase | [5] |
Experimental Protocols
Route 1: Synthesis from L-Glutamic Acid
This multi-step synthesis begins with the natural amino acid L-glutamic acid. The key final step to afford the target molecule is the cyclization of a ditosylate intermediate with benzylamine.
Synthesis of this compound:
-
To a solution of crude (S)-tert-butyl (4,5-bis((tosyloxy)methyl)dihydrofuran-2-yl)carbamate (0.53 g, 1.0 mmol) in a suitable solvent, add benzylamine (1.6 mL, 15 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound as an off-white solid (197 mg, 68% yield).
Route 2: Enzymatic Cascade for a Cbz-Protected Precursor
This route employs a one-pot, two-enzyme cascade to produce a protected precursor to the target molecule's core. This method is highlighted for its green chemistry approach and high enantioselectivity.[1]
Synthesis of L-3-N-Cbz-aminopiperidine:
-
Prepare a reaction mixture containing NaPi buffer (pH 7.5), the starting material N-Cbz-protected L-ornithinol (3 mM), a galactose oxidase (GOase) variant, and an imine reductase (IRED).
-
Incubate the reaction at 30 °C with shaking (200 rpm) for 16 hours.
-
Monitor the reaction progress by GC-FID.
-
Upon completion, extract the product and purify to isolate L-3-N-Cbz-aminopiperidine. The reported isolated yield is up to 54%.
Note: This product would require N-benzylation and exchange of the Cbz protecting group for a Boc group to yield the final target molecule.
Route 3: Asymmetric Synthesis from N-Boc-3-piperidone
This method introduces chirality through the use of a chiral auxiliary in a condensation reaction, followed by diastereoselective reduction.[2]
Synthesis of N-Boc-3-(S)-tertiary butyl sulfenimide piperidine:
-
To a 500 mL reaction flask under a nitrogen atmosphere, add tetrahydrofuran (THF, 200 mL), (S)-t-butyl sulfonamide (18.2g, 0.15 mol), and N-Boc-3-piperidone (19.9g, 0.1 mol).
-
Stir the mixture until all solids are dissolved.
-
Add 4A molecular sieves (100g) and pyrrolidine (0.71g, 0.01 mol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 8 hours.
-
Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and filter.
-
The filtrate containing the intermediate is used in the subsequent reduction step to produce (S)-3-aminopiperidine, which can then be N-benzylated.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Linear synthesis starting from L-Glutamic Acid.
Caption: Enzymatic cascade for a protected precursor.
Caption: Synthesis from a prochiral piperidone precursor.
Conclusion
The selection of an optimal synthetic route for this compound depends on several factors including the desired scale of production, cost of reagents, and available equipment.
-
Route 1 (from L-Glutamic Acid) offers a classical approach from a readily available chiral starting material, with a reasonable yield in the final step.
-
Route 2 (Enzymatic Cascade) represents a modern, greener approach with high enantioselectivity, although it produces a Cbz-protected precursor that requires further modification.[1]
-
Route 3 and its variations (from N-Boc-3-piperidone) provide a convergent approach. The enzymatic transaminase method (a sub-route) is particularly attractive due to its high conversion in a continuous flow system, which is highly amenable to industrial scale-up.[5]
For large-scale manufacturing, the enzymatic and continuous flow methods present significant advantages in terms of efficiency, safety, and environmental impact. For smaller-scale laboratory synthesis, the route from L-glutamic acid may be more practical due to the common reagents and transformations involved. Further process optimization for each route would be necessary to improve yields and reduce costs for industrial applications.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 4. (S)-3-N-Boc-aminopiperidine | 216854-23-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS Number: 216854-24-9). Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific toxicity data for this compound is not extensively detailed in publicly available literature, related compounds such as tert-butyl carbamates and benzylpiperidine derivatives warrant caution. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (inspect before each use)
-
A lab coat
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Major Spills:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Emergency Services: Alert your institution's emergency response team and provide them with the location and nature of the spill.
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Containment: From a safe distance and with appropriate respiratory protection, attempt to contain the spill with absorbent materials.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be discharged into sewers or waterways.[1]
-
Waste Identification and Segregation:
-
Pure, unreacted this compound should be collected in its original container or a compatible, properly labeled waste container.
-
Solutions containing this compound should be collected in a designated, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated materials (e.g., gloves, absorbent pads, and empty containers) should be collected in a separate, labeled container for solid chemical waste. Puncture empty containers to prevent reuse.[1]
-
-
Waste Accumulation and Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure all containers are tightly sealed and clearly labeled with the chemical name, concentration, and hazard warnings.
-
Adhere to the storage time and volume limits for hazardous waste as stipulated by your institution and regulatory bodies.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Alternatively, the waste can be offered to a licensed professional waste disposal service.[2][3] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Quantitative Data for Waste Management
Proper management of chemical waste requires adherence to specific quantitative limits. The following table provides general guidelines for hazardous waste accumulation, which should be confirmed with your local EHS office.
| Parameter | Limit | Regulatory Body/Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | EPA |
| Container Fill Capacity | Do not fill beyond 90% capacity | General Laboratory Practice |
| Maximum Storage Time in SAA | 12 months (unless otherwise specified) | EPA |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
References
Personal protective equipment for handling (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Essential Safety and Handling Guide for (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
For Immediate Reference by Laboratory Professionals
This document provides crucial safety protocols and logistical information for handling this compound (CAS No. 216854-24-9). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing exposure risks. The information herein is compiled to offer direct, procedural guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against potential eye contact and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., surgical gloves). Gloves must be inspected before use. | Prevents skin contact. Contaminated gloves should be disposed of in accordance with laboratory practices. |
| Skin and Body Protection | Protective clothing, such as a full-sleeved lab coat or apron. | Minimizes the risk of skin exposure. |
| Respiratory Protection | A self-contained breathing apparatus should be used. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust or vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
Accidental Release Measures:
In the event of a spill, wear a self-contained breathing apparatus and avoid dust formation.[1] Sweep up the spillage and place it in a suitable container for disposal.[2] Ensure adequate ventilation and wash the spill site after material pickup is complete.
Disposal:
Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service. Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] For gastric lavage, medical assistance is required.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Special Hazards: May produce carbon oxides and nitrogen oxides (NOx) upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
